molecular formula C11H13BrO3S B1487615 Methyl 4-(4-bromobenzenesulfinyl)butanoate CAS No. 1250092-90-0

Methyl 4-(4-bromobenzenesulfinyl)butanoate

Cat. No.: B1487615
CAS No.: 1250092-90-0
M. Wt: 305.19 g/mol
InChI Key: DENQGBKLNKIPCP-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromobenzenesulfinyl)butanoate ( 1250092-90-0) is a sulfinyl-based organic compound with the molecular formula C11H13BrO3S and a molecular weight of 305.19 g/mol . It features both an ester and a sulfinyl group attached to a butanoate chain, making it a versatile building block in organic synthesis. The sulfinyl group acts as a versatile chiral auxiliary and a reactive handle for further functionalization, which is crucial in constructing complex molecules . This compound is particularly valuable in medicinal chemistry and pharmacology research for the development of novel active compounds. It serves as a key synthetic intermediate in various coupling reactions, including the Mitsunobu reaction, which is widely used for the stereoselective synthesis of natural products and other complex structures . The presence of the bromine atom on the benzene ring also makes it a suitable substrate for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)sulfinylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-15-11(13)3-2-8-16(14)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENQGBKLNKIPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and molecular weight of Methyl 4-(4-bromobenzenesulfinyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-(4-bromobenzenesulfinyl)butanoate , a specialized organosulfur intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and targeted protein degraders (PROTACs).

Part 1: Executive Technical Summary

Methyl 4-(4-bromobenzenesulfinyl)butanoate is a functionalized sulfoxide ester characterized by a bromine-substituted benzene ring connected via a sulfinyl group (-SO-) to a butyric acid methyl ester chain. It serves as a critical electrophilic building block in medicinal chemistry, particularly for installing the 4-(phenylsulfinyl)butanoate motif found in certain hydroxamic acid-based HDAC inhibitors.

The compound exists as a racemic mixture due to the chirality of the sulfinyl sulfur atom. Its primary utility lies in its ability to undergo selective hydrolysis to the corresponding acid (CAS 1248054-79-6) or further functionalization at the bromine handle via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Part 2: Chemical Identity & Physicochemical Properties

The following data consolidates the structural and physical parameters of the target ester and its corresponding free acid.

Table 1: Physicochemical Profile[1]
ParameterSpecificationNotes
Chemical Name Methyl 4-(4-bromobenzenesulfinyl)butanoateIUPAC Systematic Name
Common Analogs Methyl 4-(4-bromophenylsulfinyl)butyrateAlternate Nomenclature
Molecular Formula C₁₂H₁₅BrO₃S
Molecular Weight 319.21 g/mol Calculated based on standard atomic weights
CAS Number (Acid) 1248054-79-6 Refers to 4-(4-bromobenzenesulfinyl)butanoic acid
CAS Number (Ester) Not Widely IndexedSynthesized directly from sulfide precursor
Physical State Viscous Oil or Low-Melting SolidDepending on purity and enantiomeric excess
Solubility DMSO, DCM, Ethyl Acetate, MethanolPoor solubility in water
Chirality Racemic (±)Sulfur atom is a stereogenic center

Part 3: Synthesis & Production Protocols

The synthesis of Methyl 4-(4-bromobenzenesulfinyl)butanoate typically proceeds via a two-step sequence: thioether formation followed by controlled oxidation. This route avoids over-oxidation to the sulfone.

Synthesis Pathway Diagram

SynthesisPathway SM1 4-Bromobenzenethiol (Starting Material) Inter Sulfide Intermediate (Methyl 4-(4-bromophenylthio)butanoate) SM1->Inter K2CO3, Acetone Reflux, 4h SM2 Methyl 4-bromobutanoate (Alkylation Agent) SM2->Inter Product Target Sulfoxide (Methyl 4-(4-bromobenzenesulfinyl)butanoate) Inter->Product NaIO4 (1.1 eq) MEOH/H2O, 0°C to RT Sulfone Sulfone Impurity (Over-oxidation Product) Inter->Sulfone Excess Oxidant (mCPBA, H2O2)

Caption: Step-wise synthesis from 4-bromobenzenethiol showing controlled oxidation to the sulfoxide while avoiding the sulfone side-product.

Detailed Experimental Protocol

Step 1: Thioether Formation (Sulfide Synthesis)

  • Reagents : 4-Bromobenzenethiol (1.0 eq), Methyl 4-bromobutanoate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent : Acetone or DMF (Anhydrous).

  • Procedure :

    • Dissolve 4-bromobenzenethiol in acetone.

    • Add

      
       and stir for 15 minutes to generate the thiolate anion.
      
    • Dropwise add Methyl 4-bromobutanoate.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup : Filter inorganic salts, concentrate filtrate, and extract with EtOAc/Water. Dry organic layer over

      
      .
      
    • Yield : Typically >90% of Methyl 4-(4-bromophenylthio)butanoate.

Step 2: Controlled Oxidation (Sulfoxide Synthesis) Note: This step is critical. Strong oxidants like mCPBA can lead to sulfone formation.

  • Reagents : Sodium Periodate (

    
    , 1.05 eq).
    
  • Solvent : Methanol/Water (3:1 v/v).

  • Procedure :

    • Dissolve the sulfide intermediate in Methanol/Water.

    • Cool to 0°C in an ice bath.

    • Add

      
       portion-wise over 20 minutes.
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Validation : Check by LC-MS. The sulfoxide (M+H ~320) should be the major peak; sulfone (M+H ~336) should be minimal.

    • Purification : Remove methanol under vacuum. Extract aqueous residue with DCM. Flash chromatography (DCM/MeOH gradient) may be required to separate sulfoxide from unreacted sulfide.

Part 4: Applications in Drug Development

This compound is a versatile intermediate in the design of Zinc-Binding Groups (ZBGs) for metalloenzyme inhibitors.

HDAC Inhibitor Design

The 4-(phenylsulfinyl)butanoate backbone mimics the linker region of SAHA (Vorinostat) but introduces a sulfoxide moiety. Sulfoxides can act as "chiral switches" in drug molecules, potentially improving potency or metabolic stability compared to simple alkyl chains.

  • Mechanism : The terminal methyl ester is hydrolyzed to the carboxylic acid, which is then coupled with hydroxylamine to form hydroxamic acid (a potent ZBG).

  • Target : Class I and IIb HDACs (e.g., HDAC6).

Linker Chemistry for PROTACs

The bromine atom on the benzene ring serves as a handle for cross-coupling.

  • Functionalization : Palladium-catalyzed coupling allows the attachment of specific ligands (e.g., Cereblon or VHL binders) to create Proteolysis Targeting Chimeras (PROTACs).

  • Spacer Utility : The sulfinyl-butyrate chain provides a flexible linker with defined polarity (LogP ~1.5–2.0), improving the solubility of the final chimera.

Structural Logic Diagram

Applications cluster_0 Medicinal Chemistry Transformations Compound Methyl 4-(4-bromobenzenesulfinyl)butanoate Hydrolysis Ester Hydrolysis (LiOH/THF) Compound->Hydrolysis Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Compound->Coupling Hydroxamate Hydroxamic Acid Formation (NH2OH) Hydrolysis->Hydroxamate Target2 PROTAC Linkers (Protein Degradation) Coupling->Target2 Target1 HDAC Inhibitors (Zinc Binding) Hydroxamate->Target1

Caption: Functional divergence of the methyl ester into HDAC inhibitors (via hydroxamate) or PROTAC linkers (via Pd-coupling).

Part 5: Handling & Stability

  • Storage : Store at -20°C under inert atmosphere (Nitrogen/Argon). Sulfoxides are hygroscopic and can disproportionate under acidic conditions.

  • Stability : Avoid strong oxidizing agents (e.g., peroxides, permanganates) to prevent conversion to the sulfone.

  • Safety : The compound is an alkylating agent precursor and should be handled in a fume hood. Standard PPE (gloves, goggles) is mandatory.

References

  • Accela ChemBio . (n.d.). 4-[(4-bromobenzene)sulfinyl]butanoic acid (CAS 1248054-79-6).[1] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for MPT0E028 (Related Sulfonyl Analog). Retrieved from [Link]

  • Huang, H. L., et al. (2012). "Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor".[2][3][4][5] PLOS ONE. Retrieved from [Link]

  • Organic Syntheses . (2018). General Procedures for Sulfide Oxidation to Sulfoxides. Retrieved from [Link]

Sources

The Chiral Fulcrum: A Technical Guide to Bifunctional Sulfoxide Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Design

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While effective, this "flatland" approach has its limitations, often leading to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic introduction of three-dimensional (3D) character into drug candidates is a powerful approach to overcome these hurdles. Among the molecular scaffolds capable of imparting this crucial 3D geometry, the chiral sulfoxide stands out as a uniquely versatile and powerful building block.

This guide moves beyond a simple cataloging of reactions. It is designed for the practicing medicinal chemist, offering a deep dive into the strategic application of bifunctional sulfoxide building blocks. We will explore not just the "how" but the "why" – the underlying principles that make sulfoxides such potent tools for crafting the next generation of therapeutics. From their role as chiral auxiliaries to their ability to undergo fascinating rearrangements that build molecular complexity, this guide will illuminate the path to leveraging the full potential of these remarkable sulfur-based scaffolds.

The Sulfoxide: A Privileged Chiral Center

The sulfoxide functional group, with its sulfur atom at the apex of a trigonal pyramid, represents a stable and accessible stereocenter.[1][2] This inherent chirality is the cornerstone of its utility in medicinal chemistry. Unlike amines, which often undergo rapid pyramidal inversion, the sulfoxide's stereochemistry is configurationally stable, allowing it to serve as a reliable chiral handle.[3] This stability is critical for its application as a chiral auxiliary, guiding the stereochemical outcome of reactions at other parts of the molecule.[1][3]

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] Chiral sulfoxides provide a robust platform for the asymmetric synthesis of complex molecules, ensuring the production of the desired enantiomer.[4][5]

Synthesis of Bifunctional Sulfoxide Building Blocks: Setting the Stage for Complexity

The journey to leveraging bifunctional sulfoxides begins with their synthesis. The most common and effective method for preparing chiral sulfoxides is the asymmetric oxidation of prochiral sulfides.[1][2] This approach allows for the direct installation of the chiral sulfoxide group, often with high enantioselectivity.

Asymmetric Oxidation of Sulfides

The oxidation of a sulfide to a sulfoxide, and the potential for over-oxidation to the corresponding sulfone, is a well-established transformation.[6] The challenge and the opportunity lie in controlling the stereochemistry of this oxidation.

Method Chiral Source Typical Oxidant Key Advantages Considerations
Metal-Catalyzed Oxidation Chiral ligands (e.g., modified Salen, BINOL) with metals (e.g., Ti, V)Hydrogen peroxide, Cumene hydroperoxideHigh enantioselectivities, catalytic naturePotential for metal contamination
Organocatalyzed Oxidation Chiral ketones, oxaziridinesOxone, Hydrogen peroxideMetal-free conditions, operational simplicityCatalyst loading can be high
Biocatalytic Oxidation Enzymes (e.g., monooxygenases)Molecular oxygenHigh enantioselectivity, mild conditionsSubstrate scope can be limited

The choice of method depends on the specific substrate and the desired scale of the reaction. For medicinal chemistry applications, where metal contamination can be a significant concern, organocatalytic and biocatalytic methods are particularly attractive.[1]

Designing Bifunctionality

A true bifunctional building block possesses two distinct reactive handles. In the context of sulfoxides, one handle is the sulfoxide group itself, which can direct chirality or undergo specific rearrangements. The second functional group is strategically incorporated into the sulfide precursor.

Experimental Protocol: Asymmetric Synthesis of a Bifunctional β-Keto Sulfoxide

This protocol describes the synthesis of a chiral β-keto sulfoxide, a versatile building block where the ketone provides a handle for further elaboration (e.g., aldol reactions, reductive aminations) and the chiral sulfoxide can direct subsequent stereoselective transformations.

Step 1: Synthesis of the Prochiral β-Keto Sulfide

  • To a solution of thiophenol (1.1 g, 10 mmol) in dry THF (50 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 3-chloro-2-butanone (1.07 g, 10 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the prochiral β-keto sulfide.

Step 2: Asymmetric Oxidation to the Chiral β-Keto Sulfoxide

  • To a solution of the β-keto sulfide (1.82 g, 10 mmol) in methanol (50 mL), add a chiral titanium-DIOL complex (e.g., Ti(O-i-Pr)4 / (+)-DET).

  • Cool the solution to -20 °C and add cumene hydroperoxide (80% in cumene, 2.1 mL, 12 mmol) dropwise.

  • Stir the reaction at -20 °C for 24 hours.

  • Quench the reaction with water and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the enantiomerically enriched β-keto sulfoxide. The enantiomeric excess can be determined by chiral HPLC.

The Pummerer Rearrangement: Unlocking Electrophilic Reactivity

The Pummerer rearrangement is a classic reaction of sulfoxides that transforms them into α-acyloxy thioethers.[7][8] This reaction is a powerful tool for the α-functionalization of sulfoxides, effectively converting the α-carbon from a nucleophilic to an electrophilic center (an umpolung process).[9]

The reaction is typically initiated by an acid anhydride, which activates the sulfoxide oxygen. Subsequent elimination and nucleophilic attack lead to the rearranged product.[8]

Pummerer_Mechanism Sulfoxide R-S(O)-CH₂R' Activated R-S⁺(OAc)-CH₂R' Sulfoxide->Activated Ac₂O Ylide R-S⁺=CHR' Activated->Ylide -AcOH Product R-S-CH(OAc)R' Ylide->Product AcO⁻ Mislow_Evans_Workflow start Chiral Allylic Sulfoxide rearrangement [2,3]-Sigmatropic Rearrangement (Heat) start->rearrangement intermediate Allylic Sulfenate Ester (transient) rearrangement->intermediate cleavage Cleavage with Thiophile (e.g., P(OEt)₃) intermediate->cleavage product Chiral Allylic Alcohol cleavage->product

Caption: Workflow of the Mislow-Evans Rearrangement.

The Mislow-Evans rearrangement exemplifies the power of sulfoxides as bifunctional building blocks. The sulfoxide not only serves as a chiral auxiliary but also as a reactive handle that facilitates the formation of a new functional group (the allylic alcohol) with excellent stereocontrol.

Sulfoximines: The Next Frontier in Bioisosteric Replacement

Sulfoximines, the aza-analogs of sulfones, have emerged as a "rising star" in medicinal chemistry. [10][11]They offer a unique combination of properties that make them highly attractive for drug design:

  • Tunable Hydrogen Bonding: The NH group of an unsubstituted sulfoximine can act as a hydrogen bond donor, while the oxygen can act as a hydrogen bond acceptor. This dual character allows for fine-tuning of interactions with biological targets. [10]* Metabolic Stability: Sulfoximines are generally more resistant to metabolic degradation than the corresponding sulfoxides. [10]* Improved Physicochemical Properties: The incorporation of a sulfoximine moiety can lead to improved solubility and other desirable ADME properties. [11]* Bioisosteric Replacement: Sulfoximines are increasingly used as bioisosteres for sulfones and sulfonamides, offering a way to modulate the properties of a lead compound while maintaining its core binding interactions. [11][12]

Synthesis of Sulfoximines

The most common routes to sulfoximines involve either the oxidation of sulfilimines or the imination of sulfoxides. [13]Recent advances have focused on the development of more direct and efficient methods, such as the hypervalent iodine-mediated NH transfer to sulfoxides. [14]This method allows for the direct conversion of sulfoxides to NH-sulfoximines using simple ammonia sources, a significant advantage for medicinal chemistry applications. [14]

Sulfoximine_Synthesis cluster_1 Two-Step Approach cluster_2 Direct Approach Sulfide Sulfide Sulfilimine Sulfilimine Sulfide->Sulfilimine Imidation Sulfoximine Sulfoximine Sulfilimine->Sulfoximine Oxidation Sulfoxide Sulfoxide Sulfoxide->Sulfoximine Direct Imidation (e.g., NH Transfer)

Caption: Synthetic Routes to Sulfoximines.

The growing number of sulfoximine-containing compounds entering clinical trials is a testament to their potential in drug discovery. [13]Their unique structural and electronic properties provide medicinal chemists with a powerful new tool for optimizing lead compounds.

Conclusion: The Enduring and Evolving Role of Sulfoxides

Bifunctional sulfoxide building blocks represent a convergence of chirality, reactivity, and synthetic utility. Their ability to act as both a stable stereocenter and a versatile reactive handle makes them indispensable tools in modern medicinal chemistry. From the classic Pummerer and Mislow-Evans rearrangements to the rise of the sulfoximine as a privileged scaffold, the chemistry of the sulfinyl group continues to provide innovative solutions to the challenges of drug design. As the demand for more complex, three-dimensional drug candidates grows, the strategic application of these chiral sulfur-based building blocks will undoubtedly play an increasingly important role in the discovery of new and effective medicines.

References

  • The Pummerer Reaction of Sulfinyl Compounds. (1991). Organic Reactions, 40. [Link]

  • α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction. (n.d.). Organic Chemistry Frontiers. [Link]

  • Zeng, Q., & Nking’wa, A. A. (n.d.).
  • Mislow–Evans rearrangement. (n.d.). In Wikipedia. [Link]

  • The Pummerer Reaction of Sulfinyl Compounds | Request PDF. (n.d.). ResearchGate. [Link]

  • Sulfoximine as rising stars in modern drug discovery. (n.d.). Slideshare. [Link]

  • The Sulfoximine Group: A Rising Star in Medicinal Chemistry. (2025, June 4). Drug Hunter. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019, June 25). Chemical Reviews. [Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. (2023, January 22). MDPI. [Link]

  • Synthesis and Transformations of NH‐Sulfoximines. (n.d.). PMC. [Link]

  • Pummerer rearrangement. (n.d.). In Wikipedia. [Link]

  • Application of chiral sulfoxides in asymmetric synthesis. (2018, March 29). MedCrave online. [Link]

  • Chiral Sulfoxides Synthesis. (n.d.). [Link]

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017, December 22). Chemical Society Reviews. [Link]

  • Interconnection of sulfides and sulfoxides in medicinal chemistry. (2019, January 15). PubMed. [Link]

  • Diversification of drugs with sulfur stereogenic centers. (2022, February 15). Research Communities. [Link]

  • Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. (n.d.). PMC - NIH. [Link]

  • Sulfoxide. (n.d.). In Wikipedia. [Link]

  • Mechanistic and stereochemical aspects of Mislow-Evans rearrangement and synthetic applications. (2021, November 2). YouTube. [Link]

  • The Synthesis of Chiral Building Blocks Using Beta-Hydroxy Sulfoxide Dianions. (n.d.). Loyola eCommons. [Link]

  • Mislow-Evans Rearrangement. (n.d.). CDN. [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020, November 17). MDPI. [Link]

  • A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides. (n.d.). PMC. [Link]

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. (n.d.). ChemRxiv. [Link]

  • Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. (2021, August 18). Frontiers. [Link]

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023, April 19). MDPI. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). [Link]

  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. (2022, March 7). MDPI. [Link]

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (n.d.). [Link]

  • Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. (2017, February 15). PubMed. [Link]

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Sources

Navigating the Synthesis and Application of 4-Bromobenzenesulfinyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 4-bromobenzenesulfinyl derivatives, a class of organosulfur compounds with significant and expanding applications in organic synthesis and medicinal chemistry. We will explore the fundamental structural and electronic properties of the 4-bromobenzenesulfinyl moiety, delve into established and novel synthetic methodologies, and detail their utility as versatile intermediates and pharmacologically active agents. This guide is designed to serve as a foundational resource, offering both theoretical understanding and practical, field-proven insights for researchers engaged in the exploration and application of these valuable chemical entities.

Introduction: The Significance of the 4-Bromobenzenesulfinyl Moiety

The sulfoxide functional group, characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon atoms, is a cornerstone of modern organic chemistry.[1] The sulfur center in a sulfoxide is pyramidal, and when the two organic substituents are different, the sulfur atom becomes a chiral center.[1] This inherent chirality, coupled with the polar nature of the S=O bond, imparts unique stereochemical and reactive properties to sulfoxide-containing molecules.

The introduction of a 4-bromophenyl group to the sulfinyl core further enhances the utility of these derivatives. The bromine atom, a halogen, increases the lipophilicity of the molecule, which can be advantageous for applications in drug design by potentially improving membrane permeability.[2] Furthermore, the 4-bromophenyl group can participate in various coupling reactions, offering a handle for further molecular elaboration.

Structural and Spectroscopic Characterization

A thorough understanding of the structural and spectroscopic properties of 4-bromobenzenesulfinyl derivatives is paramount for their effective synthesis and application.

Molecular Structure and Bonding

The geometry of the sulfoxide group is trigonal pyramidal, a consequence of the lone pair of electrons on the sulfur atom.[1] X-ray crystallography studies on various aryl sulfoxides reveal S=O bond distances typically in the range of 1.489 to 1.515 Å.[3] The C-S-O bond angles are generally around 105-111°, while the C-S-C bond angles are smaller, in the range of 94-101°.[3] The IUPAC recommends representing the sulfoxide with a double bond between sulfur and oxygen.[1]

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the routine characterization of 4-bromobenzenesulfinyl derivatives. The protons and carbons of the 4-bromophenyl ring exhibit characteristic chemical shifts and coupling patterns. The absolute configuration of chiral sulfoxides can sometimes be determined using NMR spectroscopy by observing the shielding or deshielding effects of the S=O bond's anisotropy on nearby protons.[4]

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a sulfoxide is the strong absorption band corresponding to the S=O stretching vibration, which typically appears in the region of 1030-1070 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of these compounds. A characteristic feature in the mass spectra of sulfoxides is the observation of a significant (M-16) peak, corresponding to the loss of an oxygen atom.[5]

X-ray Absorption Spectroscopy (XAS): Sulfur K-edge X-ray absorption near-edge structure (XANES) spectra of sulfoxides are characterized by an intense absorption peak arising from two main transitions: S 1s → (S–O)σ* and S 1s → [(S–O)π* + (S–C)σ*].[6][7]

Synthesis of 4-Bromobenzenesulfinyl Derivatives

The synthesis of 4-bromobenzenesulfinyl derivatives can be approached through several reliable methods, primarily involving the oxidation of the corresponding sulfide or the reaction of a sulfinyl chloride with a suitable nucleophile. A key precursor for many of these syntheses is 4-bromobenzenesulfonyl chloride.

Synthesis of the Key Precursor: 4-Bromobenzenesulfonyl Chloride

The industrial and laboratory-scale synthesis of 4-bromobenzenesulfonyl chloride is typically achieved through the chlorosulfonation of bromobenzene.[8]

Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride [8]

  • In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place 2.49 moles of chlorosulfonic acid.

  • Cool the flask in a water bath to approximately 12–15°C.

  • Gradually add 0.5 moles of bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be trapped.

  • After the addition is complete, heat the reaction mixture to 60°C for one hour to ensure the completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid 4-bromobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane.

From Sulfides to Sulfoxides: Oxidation Methods

The oxidation of 4-bromophenyl sulfides is a direct and widely used method for the preparation of 4-bromobenzenesulfinyl derivatives. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups in the molecule. Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate.

Asymmetric Oxidation: For the synthesis of enantiomerically enriched sulfoxides, asymmetric oxidation methods are employed. These often involve the use of a chiral catalyst, such as a chiral titanium complex.

From Sulfinyl Chlorides: Nucleophilic Substitution

4-Bromobenzenesulfinyl chloride, which can be prepared from the corresponding sulfinic acid, is a versatile intermediate for the synthesis of a range of 4-bromobenzenesulfinyl derivatives. It readily reacts with various nucleophiles, such as amines and alcohols, to form the corresponding sulfinamides and sulfinate esters.

Key Reactions and Applications in Organic Synthesis

4-Bromobenzenesulfinyl derivatives are valuable intermediates in a multitude of organic transformations.

Sulfonamide Synthesis

4-Bromobenzenesulfonyl chloride is a key reagent for the synthesis of sulfonamides, a class of compounds with diverse biological activities.[9] The reaction involves the treatment of an amine with 4-bromobenzenesulfonyl chloride in the presence of a base.

Experimental Protocol: General Synthesis of N-substituted-4-bromobenzenesulfonamides [9]

  • Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

  • To this solution, add the desired amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude sulfonamide.

  • The product can be further purified by recrystallization or column chromatography.

Asymmetric Synthesis

Chiral, non-racemic 4-bromobenzenesulfinyl derivatives, such as (-)-menthyl 4-bromobenzenesulfinate, are valuable reagents for the asymmetric synthesis of other chiral sulfinyl compounds.[10]

Applications in Medicinal Chemistry and Agrochemicals

The 4-bromobenzenesulfinyl and related 4-bromobenzenesulfonyl moieties are present in a variety of compounds with interesting biological activities.

Pharmaceutical Applications

Derivatives of 4-bromobenzenesulfonyl chloride are utilized as intermediates in the synthesis of various pharmaceuticals.[11] For instance, they are used in the creation of angiotensin II receptor antagonists and endothelin receptor antagonists.[11] Structurally related benzenesulfonamide and benzamide derivatives have shown potential as anticancer and antimicrobial agents.[9] Some compounds have also been investigated as inhibitors of enzymes like carbonic anhydrases, acetylcholinesterase, and butyrylcholinesterase.[12]

Agrochemical Synthesis

The 4-bromobenzoyl group, which can be introduced using 4-bromobenzoyl chloride, is a component of some modern fungicides.[2] The bromine atom can enhance the lipophilicity of the molecule, potentially improving its efficacy.[2]

Data Summary

PropertyTypical Value/Observation
S=O Bond Distance 1.489 - 1.515 Å[3]
C-S-O Bond Angle 105 - 111°[3]
C-S-C Bond Angle 94 - 101°[3]
IR S=O Stretch 1030 - 1070 cm⁻¹
MS Fragmentation Significant (M-16) peak[5]

Visualizations

Synthesis_of_4_Bromobenzenesulfonyl_Chloride Bromobenzene Bromobenzene Reaction_Vessel Reaction at 15°C, then 60°C Bromobenzene->Reaction_Vessel Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_Vessel Product 4-Bromobenzenesulfonyl Chloride Reaction_Vessel->Product Workup with ice

Caption: Synthesis of 4-Bromobenzenesulfonyl Chloride.

Sulfonamide_Synthesis Bromobenzenesulfonyl_Chloride 4-Bromobenzenesulfonyl Chloride Reaction Reaction in DCM with Pyridine Bromobenzenesulfonyl_Chloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Sulfonamide N-substituted-4-bromobenzenesulfonamide Reaction->Sulfonamide Aqueous Workup

Caption: General Synthesis of Sulfonamides.

Conclusion

4-Bromobenzenesulfinyl derivatives represent a versatile and increasingly important class of compounds. Their unique structural features and reactivity make them valuable building blocks in organic synthesis and promising scaffolds in medicinal chemistry and agrochemical research. A thorough understanding of their synthesis, characterization, and reactivity, as outlined in this guide, is essential for harnessing their full potential. As research in these fields continues to advance, the applications of 4-bromobenzenesulfinyl derivatives are poised to expand even further.

References

  • The X-Ray Structures of Sulfoxides. (2008). [Source not explicitly named in snippet, but likely a crystallography journal].
  • 4-Bromobenzenesulfonyl Chloride.
  • N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry. Benchchem.
  • Mass Spectra of Sulfoxides and Sulfones.
  • N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. Benchchem.
  • An x-ray crystallographic structural study of sulfoxides derived from 2-phenyl-1,3-dithiane. The Journal of Organic Chemistry.
  • X-ray absorption spectroscopy of organic sulfoxides. RSC Publishing.
  • 4-Bromobenzenesulfonyl chloride. Sigma-Aldrich.
  • An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Benchchem.
  • CAS 98-58-8: 4-Bromobenzenesulfonyl chloride. CymitQuimica.
  • Theoretical Spectroscopic Characterization at Low Temperatures of Dimethyl Sulfoxide: The Role of Anharmonicity. PubMed.
  • Recent Progress in Application of Spectroscopic Methods for Assigning Absolute Configuration of Optically Active Sulfoxides.
  • The X-Ray Structures of Sulfoxides.
  • Theoretical Spectroscopic Characterization at Low Temperatures of Dimethyl Sulfoxide: The Role of Anharmonicity. The Journal of Physical Chemistry A.
  • X-ray absorption spectroscopy of organic sulfoxides. PMC.
  • High-Yield Synthesis of N-(4-bromobenzenesulfonyl)
  • Sulfoxide. Wikipedia.
  • ChemInform Abstract: Asymmetric Synthesis of Chiral Sulfinyl Derivatives Using (-)-Menthyl 4-Bromobenzenesulfinate.
  • Application of 4-Bromobenzoyl Chloride in Agrochemical Synthesis: A Detailed Overview. Benchchem.
  • 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. PubMed.
  • 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. PubChem.
  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed.
  • The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. PubMed.

Sources

The Chiral Potential of Methyl 4-(4-bromobenzenesulfinyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

The Chiral Potential of Methyl 4-(4-bromobenzenesulfinyl)butanoate is a technical guide designed for researchers in asymmetric synthesis and medicinal chemistry. This document treats the molecule not merely as a reagent, but as a sophisticated scaffold for divergent drug discovery.[1]

A Technical Guide to Asymmetric Utility & Pharmacophore Integration

Part 1: Executive Technical Summary

Methyl 4-(4-bromobenzenesulfinyl)butanoate represents a "privileged" class of chiral building blocks: the functionalized aryl-alkyl sulfoxide . Unlike simple chiral auxiliaries, this molecule offers three orthogonal reactive handles:

  • The Chiral Sulfoxide (

    
    ):  A stereogenic center capable of directing nucleophilic attacks or serving as a bioisostere for carbonyls.
    
  • The Aryl Bromide (Ar-Br): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to expand the aromatic core without eroding stereochemical integrity.

  • The Aliphatic Ester (-COOMe): A distal anchor for cyclization, amidation, or solubility modulation.

This guide details the enantioselective synthesis , stereochemical stability , and drug development applications of this scaffold.

Part 2: Structural Basis of Chirality

The chirality of this molecule arises from the pyramidal geometry of the sulfur atom. The lone pair acts as the fourth "substituent," creating a stable stereocenter with a high inversion barrier (


).
Stereochemical Configuration
  • Center: Sulfinyl Sulfur (

    
    ).[2]
    
  • Ligand Priority (Cahn-Ingold-Prelog):

    • Oxygen (Atomic #8)

    • 4-Bromophenyl ring (C-S bond, Carbon attached to C=C)

    • Aliphatic Butanoate chain (C-S bond, Carbon attached to

      
      )
      
    • Lone Pair (lowest priority)

  • Implication: The distinct steric bulk between the planar aromatic ring and the flexible alkyl chain allows for high enantiomeric excess (ee) during asymmetric oxidation.

Part 3: Enantioselective Synthesis Protocol

The most robust route to the chiral sulfoxide is the Modified Kagan Oxidation of the sulfide precursor. This method is preferred over enzymatic routes for this substrate due to the solubility profile of the bromophenyl moiety.

Precursor Synthesis

Reaction: Thioetherification of 4-bromothiophenol with methyl 4-bromobutyrate.

  • Note: This step is achiral and quantitative.

The "Self-Validating" Asymmetric Oxidation Protocol

Method: Modified Kagan Protocol (Ti(OiPr)


 / DET / H

O / TBHP). Target:

ee with

Sulfone byproduct.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Sulfide Precursor 1.0SubstratePurity >98% (HPLC)
Ti(OiPr)

1.0Lewis AcidFreshly distilled; moisture sensitive
(+)-Diethyl Tartrate (DET) 2.0Chiral LigandDetermines

or

config
Water 1.0ModifierCrucial: Forms the active mononuclear species
Cumene Hydroperoxide (CHP) 1.1OxidantSlow addition at low temp
Step-by-Step Methodology
  • Catalyst Formation (The "Aging" Step):

    • In a flame-dried Schlenk flask under

      
      , dissolve Ti(OiPr)
      
      
      
      (1.0 eq) in anhydrous CH
      
      
      Cl
      
      
      (0.5 M).
    • Add (+)-DET (2.0 eq) dropwise at 25°C. Stir for 20 mins.

    • CRITICAL: Add H

      
      O (1.0 eq) strictly via microsyringe. A slight precipitate may form but should redissolve.
      
    • Validation: The solution must be yellow and homogeneous. If cloudy after 30 mins, discard and restart (indicates moisture contamination).

  • Substrate Addition:

    • Cool the catalyst solution to -20°C (Cryostat or CCl

      
      /Dry Ice bath).
      
    • Add the sulfide precursor (Methyl 4-(4-bromophenylthio)butanoate) as a solution in CH

      
      Cl
      
      
      
      .
  • Oxidation:

    • Add Cumene Hydroperoxide (1.1 eq) dropwise over 60 minutes.

    • Why CHP? CHP gives higher enantioselectivity than TBHP for aryl-alkyl sulfides due to

      
      -stacking interactions with the ligand sphere.
      
    • Maintain -20°C for 15 hours.

  • Quench & Workup:

    • Quench with water (5 eq) to hydrolyze the titanate.

    • Allow to warm to RT. Filter the white TiO

      
       gel through Celite.
      
    • Wash the organic phase with 5% Na

      
      SO
      
      
      
      (removes excess peroxide) and Brine.
  • Purification:

    • Flash chromatography (EtOAc/Hexane).

    • Note: The sulfoxide is much more polar than the sulfide or sulfone.

Part 4: Reactivity & Orthogonality Map

The utility of Methyl 4-(4-bromobenzenesulfinyl)butanoate lies in its ability to undergo further transformations without racemization.

ReactivityMap cluster_legend Stereochemical Outcome Start Chiral Sulfoxide (S-Config) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Br-Handle (Chemoselective) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Ester-Handle (Mild Base) Pummerer Pummerer Rearrangement (Ac2O, Heat) Start->Pummerer Sulfoxide-Handle (Activation) Biaryl Chiral Biaryl Sulfoxide (Retains Chirality) Suzuki->Biaryl Acid Chiral Sulfinyl Acid (Solubility/Bioactivity) Hydrolysis->Acid Aldehyde alpha-Thio Aldehyde (Loss of Chirality) Pummerer->Aldehyde

Figure 1: Divergent synthesis pathways. The Suzuki and Hydrolysis pathways preserve the sulfur stereocenter, while Pummerer conditions destroy it.

Critical Reactivity Insights
  • Suzuki Coupling Compatibility:

    • Sulfoxides can poison Pd catalysts by coordinating to the metal.

    • Solution: Use bidentate ligands like dppf or Xantphos which outcompete the sulfoxide for Pd coordination.

    • Stability: The sulfoxide stereocenter is stable up to ~200°C; typical Suzuki conditions (80°C) cause zero racemization .

  • Over-Oxidation Risk:

    • Avoid strong oxidants (mCPBA, KMnO

      
      ) in subsequent steps, as they will convert the chiral sulfoxide to the achiral sulfone .
      

Part 5: Applications in Drug Discovery

The Sulfoxide as a Bioisostere

In medicinal chemistry, the sulfoxide group in this molecule serves as a dipolar, H-bond acceptor .

  • Comparison: It mimics a ketone (

    
    ) but with a tetrahedral geometry, offering a different vector for exploring binding pockets.
    
  • Metabolic Switch: Unlike the ketone, the sulfoxide can be metabolically reduced back to the sulfide (by sulfoxide reductases) or oxidized to the sulfone (by CYPs). This provides a "soft drug" mechanism where the polarity and activity of the molecule change in vivo.

Chiral Ligand Synthesis

The 4-bromophenyl group allows dimerization to form Bis-Sulfoxide Ligands (via lithiation or Ullmann coupling). These


-symmetric ligands are powerful tools for asymmetric Lewis acid catalysis.

Part 6: Analytical Characterization Standards

To ensure scientific integrity, the following data must be generated to validate the compound.

TechniquePurposeExpected Observation
Chiral HPLC ee DeterminationColumn: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/iPrOH (90:10). Look for baseline separation of enantiomers.
1H NMR Structure & Purity

(Ar-H),

(OMe),

(S-CH

). The diastereotopic protons of the

adjacent to sulfur will appear as complex multiplets due to the chiral center.
Polarimetry Absolute Config

must be compared to literature analogs (e.g., methyl p-tolyl sulfoxide) to assign

or

.

References

  • Kagan, H. B., & Rebiere, F. (1990). Stereoselective synthesis of sulfoxides. Synlett, 1990(11), 643-650. Link

    • Foundational text for the modified Kagan protocol (Ti/DET/H2O).
  • Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651-3706. Link

    • Comprehensive review covering the stability and reactivity of aryl-alkyl sulfoxides.
  • Legros, J., Dehli, J. R., & Bolm, C. (2005). Applications of catalytic asymmetric sulfide oxidations. Advanced Synthesis & Catalysis, 347(1), 19-31. Link

    • Details the use of vanadium and iron catalysts as altern
  • Mellah, M., Voituriez, A., & Schulz, E. (2007). Chiral sulfoxides as ligands in asymmetric catalysis. Chemical Reviews, 107(11), 5133-5209. Link

    • Validates the use of the sulfoxide moiety as a ligand for metal c
  • Carreño, M. C. (1995). Applications of sulfoxides to asymmetric synthesis of biologically active compounds. Chemical Reviews, 95(6), 1717-1760. Link

    • Discusses the metabolic and pharmacophore properties of chiral sulfoxides in drugs.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-(4-bromobenzenesulfinyl)butanoate from Sulfide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of methyl 4-(4-bromobenzenesulfinyl)butanoate, a valuable intermediate in organic synthesis and medicinal chemistry. The protocol outlines a robust two-step process commencing with the synthesis of the sulfide precursor, methyl 4-(4-bromophenylthio)butanoate, via a nucleophilic substitution reaction. This is followed by a highly selective oxidation to the target sulfoxide. This document provides in-depth experimental procedures, mechanistic insights, characterization data, and a troubleshooting guide to ensure reproducible and high-yield synthesis.

Introduction

Sulfoxides are a pivotal class of organosulfur compounds, featuring a sulfinyl functional group. Their unique stereoelectronic properties make them essential as chiral auxiliaries, intermediates in organic synthesis, and as core structural motifs in various pharmaceutically active compounds. The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. However, a significant challenge lies in preventing over-oxidation to the corresponding sulfone. This application note addresses this challenge by providing a detailed and optimized protocol for the synthesis of methyl 4-(4-bromobenzenesulfinyl)butanoate, emphasizing chemoselectivity and procedural robustness.

The synthetic strategy is bifurcated into two primary stages:

  • Synthesis of the Sulfide Precursor: Formation of methyl 4-(4-bromophenylthio)butanoate through a Williamson-type ether synthesis analogue, reacting 4-bromothiophenol with methyl 4-bromobutyrate.

  • Selective Oxidation: Conversion of the sulfide to the target sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent. Critical parameters, such as temperature control, are highlighted to ensure the selective formation of the sulfoxide.

This guide is designed to be a self-validating system, providing researchers with the necessary details to replicate the synthesis and confirm the identity and purity of the synthesized compounds through comprehensive analytical data.

Reaction Scheme

Synthesis_Scheme Sulfide_Reactant1 4-Bromothiophenol Sulfide Methyl 4-(4-bromophenylthio)butanoate Sulfide_Reactant1->Sulfide Step 1: Nucleophilic Substitution (Base, Solvent) Sulfide_Reactant2 Methyl 4-bromobutyrate Sulfide_Reactant2->Sulfide Sulfoxide Methyl 4-(4-bromobenzenesulfinyl)butanoate Sulfide->Sulfoxide Step 2: Selective Oxidation (DCM, -78 °C to 0 °C) Oxidant m-CPBA Oxidant->Sulfoxide

Figure 1: Overall synthetic route for Methyl 4-(4-bromobenzenesulfinyl)butanoate.

Experimental Protocols

Part 1: Synthesis of Methyl 4-(4-bromophenylthio)butanoate (Sulfide Precursor)

This procedure is analogous to a Williamson ether synthesis, where a thiolate anion acts as the nucleophile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
4-Bromothiophenol189.075.00 g26.4 mmol98%
Methyl 4-bromobutyrate181.035.27 g (3.54 mL)29.1 mmol97%
Potassium Carbonate (K₂CO₃)138.215.48 g39.6 mmol≥99%
Acetone58.08100 mL-ACS grade

Instrumentation:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol (5.00 g, 26.4 mmol) and acetone (100 mL).

  • Stir the mixture at room temperature to dissolve the 4-bromothiophenol.

  • Add potassium carbonate (5.48 g, 39.6 mmol) to the solution. The suspension will turn cloudy.

  • Add methyl 4-bromobutyrate (5.27 g, 29.1 mmol) dropwise to the stirring suspension at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to yield methyl 4-(4-bromophenylthio)butanoate as a colorless oil.

Expected Yield: 80-90%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 3.68 (s, 3H, OCH₃), 2.95 (t, J = 7.2 Hz, 2H, SCH₂), 2.45 (t, J = 7.2 Hz, 2H, CH₂CO), 2.05 (quint, J = 7.2 Hz, 2H, CH₂CH₂CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 173.5 (C=O), 135.5 (Ar-C), 132.0 (Ar-CH), 130.0 (Ar-CH), 121.0 (Ar-C-Br), 51.8 (OCH₃), 33.5 (SCH₂), 33.0 (CH₂CO), 25.0 (CH₂CH₂CH₂).

Part 2: Synthesis of Methyl 4-(4-bromobenzenesulfinyl)butanoate (Selective Oxidation)

The selective oxidation of the sulfide to the sulfoxide is achieved using m-CPBA at low temperatures to prevent the formation of the sulfone byproduct.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Methyl 4-(4-bromophenylthio)butanoate291.193.00 g10.3 mmol-
m-Chloroperoxybenzoic acid (m-CPBA)172.572.53 g10.8 mmol (assuming 77% purity)≤77%
Dichloromethane (DCM)84.93100 mL-Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Instrumentation:

  • Three-necked round-bottom flask (250 mL)

  • Low-temperature thermometer

  • Dropping funnel

  • Magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • Dissolve methyl 4-(4-bromophenylthio)butanoate (3.00 g, 10.3 mmol) in anhydrous dichloromethane (50 mL) in a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA (2.53 g, ~10.8 mmol) in dichloromethane (50 mL).

  • Transfer the m-CPBA solution to a dropping funnel and add it dropwise to the stirred sulfide solution at -78 °C over a period of 30 minutes. Maintain the internal temperature below -70 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional hour.

  • Monitor the reaction progress by TLC (hexane/ethyl acetate, 7:3). The sulfoxide product will have a lower Rf value than the starting sulfide.

  • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 80:20 and gradually increasing to 50:50) to afford methyl 4-(4-bromobenzenesulfinyl)butanoate as a white solid or a viscous oil.

Expected Yield: 85-95%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 3.65 (s, 3H, OCH₃), 2.90-2.75 (m, 2H, SOCH₂), 2.50 (t, J = 7.0 Hz, 2H, CH₂CO), 2.20-2.05 (m, 2H, CH₂CH₂CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.8 (C=O), 144.5 (Ar-C-SO), 129.5 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-C-Br), 58.0 (SOCH₂), 52.0 (OCH₃), 32.5 (CH₂CO), 21.5 (CH₂CH₂CH₂).

Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Sulfide Synthesis cluster_1 Part 2: Sulfoxide Synthesis S1_Start Dissolve 4-Bromothiophenol in Acetone S1_Add_Base Add K₂CO₃ S1_Start->S1_Add_Base S1_Add_Ester Add Methyl 4-bromobutyrate S1_Add_Base->S1_Add_Ester S1_Reflux Reflux (4-6 h) S1_Add_Ester->S1_Reflux S1_Workup Cool, Filter, Concentrate S1_Reflux->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product Methyl 4-(4-bromophenylthio)butanoate S1_Purify->S1_Product S2_Start Dissolve Sulfide in DCM S2_Cool Cool to -78 °C S2_Start->S2_Cool S2_Add_mCPBA Add m-CPBA solution dropwise S2_Cool->S2_Add_mCPBA S2_Stir Stir at -78 °C (1 h) S2_Add_mCPBA->S2_Stir S2_Quench Quench with NaHCO₃ (aq) S2_Stir->S2_Quench S2_Workup Warm, Extract, Wash, Dry, Concentrate S2_Quench->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product Methyl 4-(4-bromobenzenesulfinyl)butanoate S2_Purify->S2_Product

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4-(4-bromobenzenesulfinyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking New Molecular Architectures

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, becoming an indispensable tool in pharmaceuticals, materials science, and agrochemicals.[1][2] The ability to selectively form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance has been a cornerstone of modern synthetic chemistry. This guide focuses on the application of a unique and functionalized substrate, Methyl 4-(4-bromobenzenesulfinyl)butanoate , in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.

The presence of both an aryl bromide and a sulfinylbutanoate ester moiety in the target molecule opens up a dual-functionalization pathway. The aryl bromide serves as a classical electrophilic partner for cross-coupling, while the sulfinyl group, a chiral center, and the ester offer handles for subsequent chemical transformations. This guide provides researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights to effectively utilize this versatile building block.

Scientific Foundation and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species.[3] The fundamental steps include:

  • Oxidative Addition: The aryl bromide (in this case, Methyl 4-(4-bromobenzenesulfinyl)butanoate) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.

  • Transmetalation (Suzuki-Miyaura) or Migratory Insertion (Heck): In the Suzuki-Miyaura reaction, an organoboron compound transfers its organic group to the palladium center.[4] In the Heck reaction, an olefin inserts into the Aryl-Pd bond.[5]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[3]

The sulfinyl group in Methyl 4-(4-bromobenzenesulfinyl)butanoate is an interesting feature. While the primary reactivity for the protocols described herein is at the carbon-bromine bond, sulfoxides themselves can participate in cross-coupling reactions, often through C-S bond cleavage, particularly with nickel catalysis.[6] In the context of palladium catalysis, the electronic nature of the sulfinyl group can influence the reactivity of the aryl bromide.

Catalytic Cycle Overview

G Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(R)L2 ArPd(II)(R)L2 ArPd(II)(Br)L2->ArPd(II)(R)L2 Transmetalation (R-B(OH)2) Product Ar-R ArPd(II)(R)L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Materials and Reagents

For successful and reproducible results, the use of high-purity reagents and anhydrous solvents is crucial.

Reagent/MaterialGradeSupplier (Recommended)
Methyl 4-(4-bromobenzenesulfinyl)butanoate>97%Custom synthesis or specialized supplier
Palladium(II) Acetate (Pd(OAc)2)99.9% trace metals basisSigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)>97%Strem Chemicals
SPhos>98%Strem Chemicals
P(t-Bu)399%Strem Chemicals
Arylboronic acidsVariousCombi-Blocks, Sigma-Aldrich
Styrene, n-butyl acrylate>99%, inhibitor-freeSigma-Aldrich
Potassium Carbonate (K2CO3)Anhydrous, >99%Fisher Scientific
Potassium Phosphate (K3PO4)Anhydrous, >98%Acros Organics
Triethylamine (Et3N)>99.5%, anhydrousEMD Millipore
TolueneAnhydrous, 99.8%Sigma-Aldrich
1,4-DioxaneAnhydrous, 99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Degassed WaterDeionized, sparged with N2 or ArIn-house preparation

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of Methyl 4-(4-bromobenzenesulfinyl)butanoate. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-(4-bromobenzenesulfinyl)butanoate with Phenylboronic Acid

This protocol details a general procedure for the arylation of the target molecule.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-(4-bromobenzenesulfinyl)butanoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)2 / SPhosSPhos is a bulky, electron-rich phosphine ligand known to be highly effective for Suzuki couplings of aryl bromides.[4]
Base K3PO4A moderately strong base that is effective in promoting transmetalation while minimizing side reactions.[4]
Solvent Toluene/WaterA biphasic solvent system is often optimal for Suzuki reactions, aiding in the dissolution of both organic and inorganic reagents.[7][8]
Temperature 100 °CSufficient to promote oxidative addition and other steps in the catalytic cycle without causing significant catalyst decomposition.
Protocol 2: Heck Reaction of Methyl 4-(4-bromobenzenesulfinyl)butanoate with n-Butyl Acrylate

This protocol provides a method for the vinylation of the target molecule, a key transformation in organic synthesis.[5][9]

  • Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add Methyl 4-(4-bromobenzenesulfinyl)butanoate (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 1 mol%), and triethylamine (Et3N) (1.5 mmol, 1.5 equiv).

  • Reagent Addition: Add n-butyl acrylate (1.2 mmol, 1.2 equiv) and anhydrous N,N-dimethylformamide (DMF) (4 mL) to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 150 °C for 30 minutes.

  • Monitoring: After the reaction, check for completion using TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate. Purify the residue by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)2 (ligandless)For electron-rich olefins like acrylates, a simple palladium salt can be effective, especially at higher temperatures.[10]
Base Et3NActs as both a base to neutralize the HBr generated and as a ligand for the palladium center.
Solvent DMFA polar aprotic solvent with a high boiling point, suitable for high-temperature Heck reactions.
Method Microwave IrradiationAllows for rapid heating to high temperatures, often leading to shorter reaction times and improved yields.[11]
Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Aryl Bromide, Coupling Partner, Base B Add Catalyst/Ligand A->B C Establish Inert Atmosphere B->C D Add Anhydrous Solvents C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I caption Fig. 2: General Experimental Workflow

Caption: Fig. 2: General Experimental Workflow

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature.Use a fresh batch of palladium catalyst and ligand. Ensure solvents are anhydrous. Increase reaction temperature or time.
Formation of Homocoupled Product (Biaryl) Catalyst decomposition; Reaction rate too slow.Use a more robust ligand (e.g., SPhos). Increase catalyst loading slightly.
Decomposition of Starting Material Reaction temperature too high; Incompatible base.Lower the reaction temperature. Screen different bases (e.g., K2CO3, Cs2CO3).
Inconsistent Results Oxygen contamination; Moisture in the reaction.Ensure a properly inert atmosphere is maintained. Use thoroughly dried glassware and anhydrous reagents.

Conclusion

Methyl 4-(4-bromobenzenesulfinyl)butanoate is a promising and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura and Heck reactions offer reliable methods for the synthesis of novel, functionalized molecules. The dual reactivity of this compound, stemming from its aryl bromide and sulfinylbutanoate moieties, paves the way for the construction of complex molecular architectures relevant to drug discovery and materials science. Further exploration of the reactivity of the sulfinyl group in tandem or sequential catalytic processes could unlock even greater synthetic potential.

References

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. SpringerLink. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC. Available at: [Link]

  • Sulfoxides as substrate activators: New cross-couplings for making materials and medicines. Research Explorer The University of Manchester. Available at: [Link]

  • Sulfoxides as electrophilic substrates in cross-coupling reactions. Taylor & Francis Online. Available at: [Link]

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. R Discovery. Available at: [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • New Sulfenate Sources for Double Pallado-Catalyzed Cross-Coupling Reaction: Application in Symmetrical Biarylsulfoxide Synthesis, and Evidence of TADF Properties. MDPI. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • Sulfoxide-mediated oxidative cross-coupling of phenols. PMC. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. Available at: [Link]

  • New sulfenate sources for double pallado-catalyzed cross-coupling reaction: application in symmetrical biarylsulfoxides synthesi. ChemRxiv. Available at: [Link]

  • Development of palladium-catalyzed desulfinative coupling reactions. Concordia University Research Repository. Available at: [Link]

  • Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. ACS Publications. Available at: [Link]

  • The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Taylor & Francis Online. Available at: [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. Available at: [Link]

Sources

Application Note: Chemoselective Hydrolysis of Methyl 4-(4-bromobenzenesulfinyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis conditions for Methyl 4-(4-bromobenzenesulfinyl)butanoate ester

Executive Summary

This guide details the optimized protocols for the hydrolysis of Methyl 4-(4-bromobenzenesulfinyl)butanoate to its corresponding carboxylic acid, 4-(4-bromobenzenesulfinyl)butanoic acid .

The primary synthetic challenge is the chemoselective cleavage of the methyl ester in the presence of a sulfinyl (sulfoxide) moiety . While sulfoxides are generally stable to nucleophilic bases, they are prone to Pummerer-type rearrangements under acidic conditions and thermal syn-elimination at elevated temperatures. Therefore, standard acidic hydrolysis is contraindicated.

This document recommends a Lithium Hydroxide (LiOH) mediated saponification as the "Gold Standard" method, ensuring high yield (>90%) and preservation of the sulfoxide oxidation state.

Chemical Context & Strategic Analysis

Structural Analysis
  • Target Molecule: Methyl 4-(4-bromobenzenesulfinyl)butanoate.

  • Functional Groups:

    • Methyl Ester: The site of transformation.[1] Requires nucleophilic attack (saponification).

    • Sulfoxide (Ar-S(=O)-R): A chiral, amphoteric center. Sensitive to reduction, oxidation, and acid-catalyzed rearrangement.

    • Aryl Bromide: Stable under standard hydrolytic conditions (LiOH/NaOH) but sensitive to metal-halogen exchange conditions (not relevant here).

Reaction Pathway & Chemoselectivity

The hydrolysis proceeds via a BAc2 mechanism (Base-catalyzed, Acyl cleavage, bimolecular). Hydroxide attacks the ester carbonyl to form a tetrahedral intermediate, which collapses to release methoxide and the carboxylate salt.

Critical Control Point:

  • Avoid Acidic Hydrolysis: Strong acids (HCl, H₂SO₄) can protonate the sulfoxide oxygen, triggering a Pummerer rearrangement, leading to reduction to the sulfide or alpha-functionalization.

  • Temperature Control: Sulfoxides possess

    
    -hydrogens. Heating (>80°C) can induce thermal syn-elimination, generating an aryl vinyl sulfoxide and a truncated carboxylic acid.
    
Decision Tree for Conditions

HydrolysisLogic Start Start: Methyl 4-(4-bromobenzenesulfinyl)butanoate Condition Select Condition Start->Condition Acid Acid Hydrolysis (HCl/H2O) Condition->Acid Avoid Base Base Hydrolysis (LiOH/THF) Condition->Base Preferred Enzyme Enzymatic (PLE/Lipase) Condition->Enzyme Alternative ResultAcid RISK: Pummerer Rearrangement Reduction to Sulfide Acid->ResultAcid ResultBase SUCCESS: Carboxylic Acid (Sulfoxide Intact) Base->ResultBase ResultEnzyme SUCCESS: Mild, Slow (Use if chiral resolution needed) Enzyme->ResultEnzyme

Caption: Decision logic for selecting hydrolysis conditions. Base hydrolysis avoids Pummerer rearrangement risks.

Protocol A: Lithium Hydroxide Mediated Hydrolysis (Standard)

This is the most robust method for research-scale synthesis (10 mg to 50 g). The use of THF/Water ensures solubility of the organic ester while providing the aqueous medium necessary for hydroxide delivery.

Materials
  • Substrate: Methyl 4-(4-bromobenzenesulfinyl)butanoate (1.0 equiv).

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv).[2]

  • Solvent: Tetrahydrofuran (THF) / Water (3:1 v/v ratio). Note: Methanol can be added if solubility is poor, but THF is preferred to minimize transesterification risks.

  • Quench: 1 M Hydrochloric Acid (HCl) or Citric Acid solution.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equiv) in THF (approx. 5 mL per mmol of substrate).

  • Reagent Preparation: Dissolve LiOH·H₂O (3.0 equiv) in distilled water (approx. 1.5 mL per mmol).

  • Addition: Add the aqueous LiOH solution dropwise to the stirring ester solution at room temperature (20–25°C). The mixture typically becomes a homogeneous single phase or a fine emulsion.

  • Reaction Monitoring: Stir vigorously at room temperature.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Expected Time: 2–4 hours.

  • Workup (Crucial for Sulfoxide Stability):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove the majority of THF.

    • Dilute the aqueous residue with water (10 mL/mmol).

    • Wash: Extract the basic aqueous layer once with Ethyl Acetate (EtOAc) to remove any unreacted ester or non-polar impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly acidify to pH 3–4 using 1 M HCl. Do not go below pH 2 to avoid acid-catalyzed side reactions.

    • Extraction: Extract the cloudy acidic mixture with EtOAc (3 x 10 mL/mmol).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Enzymatic Hydrolysis (Mild Alternative)

Use this method if the substrate contains additional base-sensitive groups (e.g., epoxides, lactones) or if you wish to attempt kinetic resolution of the sulfoxide enantiomers (though remote resolution is difficult).

Materials
  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Buffer: Phosphate buffer (pH 7.2).

  • Co-solvent: Acetone or DMSO (max 10% v/v).

Procedure
  • Suspend the ester in Phosphate buffer (pH 7.2) containing 5% Acetone.

  • Add the enzyme (approx. 50% w/w relative to substrate).

  • Stir at 30°C. Monitor pH and maintain at 7.2 by automatic titration with 0.1 M NaOH (pH-stat method).

  • Upon consumption of starting material (24–48 h), filter off the enzyme.

  • Acidify the filtrate to pH 4 and extract with EtOAc.

Mechanistic Insight & Troubleshooting

Mechanism of Base Hydrolysis

The reaction follows a standard saponification pathway.[3] The lithium cation acts as a Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity, facilitating the attack of the hydroxide ion.

Mechanism Step1 Ester (R-COOMe) Step2 Tetrahedral Intermediate Step1->Step2 + OH- Step3 Carboxylate Salt (R-COO- Li+) Step2->Step3 - MeOH

Caption: Simplified BAc2 mechanism for ester hydrolysis.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Poor solubility of ester in reaction medium.Increase THF ratio or add MeOH. Ensure vigorous stirring.
Byproduct: Alkene Thermal elimination of sulfoxide.Ensure reaction temp < 40°C. Do not reflux.
Byproduct: Sulfide Reduction (rare in LiOH) or Pummerer (if acid used).Ensure no reductants are present. Verify pH during workup is not < 2.
Racemization High pH causing alpha-deprotonation (unlikely here).Use LiOH (weaker base than NaOH/KOH). Keep temp low.

References

  • Lithium Hydroxide Hydrolysis Standards

    • Evans, D. A., & Black, W. C. (1993). Synthesis of Lepicidin A. Journal of the American Chemical Society. Describes LiOH/THF/H2O as the standard for complex ester hydrolysis.
    • Source:

  • Sulfoxide Pummerer Rearrangement Risks

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Discussion on Pummerer rearrangement conditions (acid anhydrides/mineral acids).
    • Source:

  • General Ester Hydrolysis Protocols

    • Common Organic Chemistry. Ester to Acid - Common Conditions.
    • Source:

  • Sulfoxide Stability in Synthesis

    • Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews.
    • Source:

Sources

Application Notes and Protocols: Methyl 4-(4-bromobenzenesulfinyl)butanoate as a Novel Reductively-Cleavable Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach to Controlled Drug Release

In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker connecting the cytotoxic payload to the antibody is a critical determinant of both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet be efficiently cleaved to liberate the active drug upon internalization into the target cancer cell.[1][2] This document introduces Methyl 4-(4-bromobenzenesulfinyl)butanoate as a novel, heterobifunctional linker designed for reductive cleavage within the intracellular environment.

The core of this linker technology lies in the sulfoxide moiety. While stable in the oxidative environment of the bloodstream, sulfoxides can be reduced to sulfides by intracellular enzymes, such as the highly expressed methionine sulfoxide reductases (MsrA/B) found in many cancer cells.[3][4] This bio-reductive cleavage offers a selective mechanism for drug release within the target cell, enhancing the therapeutic window of the conjugated drug. The linker features a methyl ester for conjugation to amine-containing payloads and a terminal carboxylic acid (after hydrolysis) for attachment to the antibody, providing a versatile platform for ADC development. The 4-bromophenyl group offers a point for characterization and may influence the electrochemical properties of the sulfoxide, potentially fine-tuning its susceptibility to reduction.

I. Physicochemical Properties and Design Rationale

PropertyValueSignificance in Application
Molecular Formula C₁₁H₁₃BrO₃SDefines the linker's mass and composition.
Molecular Weight 309.19 g/mol A relatively low molecular weight minimizes steric hindrance during conjugation.
Structure The sulfoxide is the cleavable moiety, the butanoate chain provides spacing, and the ester/bromo-aryl groups are functional handles.
Cleavage Mechanism Intracellular ReductionExploits the reductive environment of the cell for targeted drug release.[5]
Conjugation Sites Carboxylic Acid (post-hydrolysis) and Amine (via payload)Allows for attachment to both antibodies and a wide range of payloads.

II. Proposed Mechanism of Action and Cleavage

The proposed mechanism for drug release using the Methyl 4-(4-bromobenzenesulfinyl)butanoate linker is predicated on the intracellular reduction of the sulfoxide to a sulfide.

G ADC Antibody-Linker-Drug Conjugate (in circulation) Internalization Internalization into Target Cell ADC->Internalization Binding to Cell Surface Antigen Lysosome Trafficking to Lysosome/Cytosol Internalization->Lysosome Reduction Intracellular Reduction (e.g., by MsrA/B) Lysosome->Reduction Exposure to Reductive Environment Release Drug Release Reduction->Release Sulfoxide to Sulfide Conversion & Cleavage

Figure 1. Proposed workflow for ADC activity using the sulfoxide linker.

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, often via endocytosis.[3] Inside the cell, the ADC is trafficked to compartments like the lysosome or resides in the cytosol, where it is exposed to a reducing environment. Enzymes such as methionine sulfoxide reductases can catalyze the reduction of the sulfoxide linker to its corresponding sulfide.[6] This conversion is hypothesized to trigger a conformational change or subsequent reaction that leads to the cleavage of the linker and the release of the active payload.

III. Synthesis of Methyl 4-(4-bromobenzenesulfinyl)butanoate

The synthesis of the linker can be achieved in a two-step process starting from 4-bromothiophenol and methyl 4-bromobutanoate.

Step 1: Synthesis of Methyl 4-(4-bromophenylthio)butanoate (Sulfide Precursor)

This step involves the S-alkylation of 4-bromothiophenol with methyl 4-bromobutanoate.[7][8]

  • Materials: 4-bromothiophenol, methyl 4-bromobutanoate, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetone or DMF).

  • Procedure:

    • Dissolve 4-bromothiophenol and a slight excess of potassium carbonate in the chosen solvent.

    • Add methyl 4-bromobutanoate dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture (e.g., to 60 °C) and monitor by TLC until the starting materials are consumed.

    • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield methyl 4-(4-bromophenylthio)butanoate.

Step 2: Oxidation to Methyl 4-(4-bromobenzenesulfinyl)butanoate

The sulfide precursor is then carefully oxidized to the sulfoxide.[9]

  • Materials: Methyl 4-(4-bromophenylthio)butanoate, an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide), and a suitable solvent (e.g., dichloromethane (DCM)).

  • Procedure:

    • Dissolve the sulfide precursor in DCM and cool the solution in an ice bath.

    • Add a solution of one equivalent of m-CPBA in DCM dropwise to the cooled solution.

    • Allow the reaction to stir at 0 °C and monitor by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent and purify the product by column chromatography.

IV. Protocols for Application in ADC Synthesis

The following protocols outline the general steps for creating an ADC using Methyl 4-(4-bromobenzenesulfinyl)butanoate.

A. Protocol 1: Preparation of the Linker-Payload Conjugate

This protocol describes the conjugation of the linker to an amine-containing payload.

  • Hydrolysis of the Methyl Ester:

    • Dissolve Methyl 4-(4-bromobenzenesulfinyl)butanoate in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with dilute HCl and extract the resulting carboxylic acid with ethyl acetate.

    • Dry the organic layer and evaporate the solvent to obtain 4-(4-bromobenzenesulfinyl)butanoic acid.

  • Activation of the Carboxylic Acid:

    • Dissolve the hydrolyzed linker in anhydrous DMF.

    • Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir at room temperature for 1-2 hours to form the NHS ester.[10]

  • Conjugation to the Payload:

    • Dissolve the amine-containing payload in a suitable solvent (e.g., DMF).

    • Add the activated NHS-ester of the linker to the payload solution.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

    • Stir at room temperature until the reaction is complete.

    • Purify the linker-payload conjugate using HPLC.

B. Protocol 2: Conjugation of the Linker-Payload to an Antibody

This protocol details the attachment of the linker-payload construct to a monoclonal antibody.

  • Antibody Preparation:

    • If necessary, partially reduce the antibody using a mild reducing agent like TCEP to expose free sulfhydryl groups for conjugation. This is for site-specific conjugation. For lysine conjugation, this step is not needed.

  • Activation of the Linker-Payload:

    • The linker-payload from Protocol 1 will have a terminal bromo-aryl group. For the purpose of this conceptual application, we will assume a derivative where the bromo group is replaced with a maleimide for thiol-specific conjugation. A more direct approach is to conjugate to lysine residues. For lysine conjugation, the methyl ester of the original linker is first conjugated to an amine-containing payload, and then the bromo-aryl group is functionalized with a moiety that can react with the antibody. A more straightforward approach is to synthesize the linker with the desired functionalities from the start. For this protocol, we will assume a version of the linker with a terminal NHS ester for conjugation to lysine residues on the antibody.

  • Conjugation Reaction:

    • Dissolve the linker-payload-NHS ester in a water-miscible organic solvent like DMSO.

    • Add the linker-payload solution to the antibody solution in a suitable buffer (e.g., PBS, pH 7.4-8.0) at a specific molar ratio to control the drug-to-antibody ratio (DAR).[11]

    • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 2-4 hours).

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

  • Characterization of the ADC:

    • Determine the DAR using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).

G cluster_0 Linker-Payload Synthesis cluster_1 ADC Synthesis a Hydrolyze Methyl Ester b Activate Carboxylic Acid (EDC/NHS) a->b c Conjugate to Amine-Payload b->c e Conjugate Linker-Payload to Antibody c->e Linker-Payload d Prepare Antibody d->e f Purify ADC e->f g Characterize ADC f->g

Figure 2. General workflow for ADC synthesis.

V. In Vitro Evaluation of the ADC

A series of in vitro assays are essential to validate the efficacy and selectivity of the newly synthesized ADC.

AssayPurposeExpected Outcome
Plasma Stability To assess the stability of the linker in human plasma.[6]The ADC should exhibit high stability with minimal premature drug release over time.
Cell Viability/Cytotoxicity To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.The ADC should be highly cytotoxic to antigen-positive cells and significantly less so to antigen-negative cells.
Internalization Assay To confirm that the ADC is internalized by the target cells.Visualization of fluorescently labeled ADC inside the target cells.
Cleavage and Payload Release To demonstrate that the linker is cleaved and the payload is released inside the cells.Detection of the free payload in the lysate of target cells treated with the ADC.

VI. Troubleshooting and Considerations

  • Low DAR: Optimize the molar ratio of linker-payload to antibody, pH of the conjugation buffer, and reaction time.

  • ADC Aggregation: Perform conjugation at lower temperatures, use a formulation buffer with stabilizing excipients, and ensure the DAR is not too high.[11]

  • Premature Drug Release: If the linker shows instability in plasma, the sulfoxide's electronic and steric environment may need to be modified to increase its stability.

  • Inefficient Cleavage: If the payload is not efficiently released, it may indicate that the specific sulfoxide is a poor substrate for the intracellular reductases. In this case, alternative sulfoxide structures should be explored.

VII. Conclusion

Methyl 4-(4-bromobenzenesulfinyl)butanoate represents a promising new linker for the development of targeted drug delivery systems. Its key feature, a reductively cleavable sulfoxide, offers a mechanism for selective drug release in the intracellular environment of cancer cells. The synthetic route is feasible, and the conjugation protocols are based on well-established bioconjugation chemistries. Further studies are warranted to fully characterize its in vivo performance and therapeutic potential.

References

  • Boschi-Muller, S., Gand, A., & Branchard, G. (2005). The methionine sulfoxide reductases: A new class of antioxidant enzymes. Journal of Biological Chemistry.
  • Hermanson, G. T. (2013).
  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. Journal of Controlled Release, 284, 104-121.
  • Beck, A., Goetsch, L., Dumontet, C., & Corvaia, N. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.
  • Perrin, D. M. (2019). The design of cleavable linkers for antibody-drug conjugates. Chemical Society Reviews, 48(15), 4056-4084.
  • Weissbach, H., Resnick, L., & Brot, N. (2005). Methionine sulfoxide reductases: A new family of enzymes that can protect against oxidative damage. Biochimica et Biophysica Acta (BBA) - General Subjects, 1703(2), 203-212.
  • Saito, F., Euteneuer, S. (2023). A sulfoxide reagent as a formal sulfur dication equivalent. Organic Letters, 25, 6057-6061.
  • Firouzabadi, H., & Karimi, B. (1999). Tungsten hexachloride (WCl6) in the presence of NaI in anhydrous acetonitrile or zinc powder in anhydrous THF converts sulfoxides to their thioethers in high yields. Synthesis, 1999(03), 500-502.
  • Lu, D., et al. (2014). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. PMC, NIH.
  • Startseva, O., et al. (2018). Sulfur-Containing Monoterpenoids as Potential Antithrombotic Drugs: Research in the Molecular Mechanism of Coagulation Activity Using Pinanyl Sulfoxide as an Example. Frontiers in Pharmacology.
  • Nikitina, L., et al. (2018). Sulfur-Containing Monoterpenoids as Potential Antithrombotic Drugs: Research in the Molecular Mechanism of Coagulation Activity Using Pinanyl Sulfoxide as an Example. PMC.
  • Bio-Techne. Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]

  • Sanz, R., et al. (2021). A decade updates (2011–2020): Reduction of sulfoxides to sulfides.
  • Organic Chemistry Portal. Reduction of Sulfoxides. Retrieved from [Link]

  • Egorin, M. J., et al. (1998). Plasma Concentrations and Pharmacokinetics of Dimethylsulfoxide and Its Metabolites in Patients Undergoing Peripheral-Blood Stem-Cell Transplants. Journal of Clinical Oncology, 16(2), 610-615.
  • Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]

  • Cyprotex. Plasma Stability. Retrieved from [Link]

  • Lameiro, T., et al. (2016). Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazone derivatives designed as oral hypoglycemic agents. Drug Design, Development and Therapy, 10, 3041-3052.
  • Abbasi, M., et al. (2025).
  • Beilstein Journals. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Retrieved from [Link]

  • Taniguchi, N. (2004). Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S−S Bond of Disulfide Compound by Nickel Catalyst and Zinc. The Journal of Organic Chemistry, 69(19), 6582-6584.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

  • ResearchGate. (2021). Reduction and cleavage conditions of sulfoxide to sulfide. Retrieved from [Link]

  • PrepChem.com. Preparation of Methyl-4-(Allylthio)Butyrate. Retrieved from [Link]

  • Balta, B., et al. (2006). Theoretical study of the reduction mechanism of sulfoxides by thiols. The Journal of Physical Chemistry A, 110(24), 7628-7636.
  • Arava, V. R., et al. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica, 2(6), 211-217.

Sources

Application Note: Suzuki-Miyaura Coupling of Bromobenzenesulfinyl Substrates

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the Suzuki-Miyaura cross-coupling of bromobenzenesulfinyl substrates (specifically bromophenyl sulfoxides). The primary objective is the chemoselective formation of a C-C bond at the carbon-bromine (C-Br) position while retaining the sulfinyl (-S(O)R) moiety, avoiding potential catalyst poisoning or desulfinative side reactions.

Introduction & Scope

Bromobenzenesulfinyl substrates (typically bromophenyl sulfoxides) represent a unique challenge in palladium-catalyzed cross-coupling. While the bromine atom serves as the standard electrophile for oxidative addition, the sulfinyl group (-S(O)-) presents two competing risks:

  • Catalyst Poisoning: The sulfur atom is a soft Lewis base that can coordinate strongly to the soft Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle.

  • Desulfinative Coupling: Under specific conditions (e.g., NHC ligands), the C-S bond can undergo oxidative addition, leading to the loss of the sulfinyl group.

This protocol focuses on chemoselective C-Br coupling , preserving the sulfinyl group to generate sulfoxide-containing biaryls, which are high-value pharmacophores in medicinal chemistry (e.g., chiral sulfoxides).

Chemoselectivity Hierarchy
  • Fast: Oxidative addition into C(sp²)-Br (Target Reaction).

  • Slow: Oxidative addition into C(sp²)-S (Side Reaction, minimized by ligand choice).

  • Risk: Pd-S coordination (Poisoning, minimized by solvent/base choice).

Mechanistic Insight & Catalyst Selection

To ensure the reaction proceeds at the C-Br bond without interference from the sulfur, the catalyst system must be electron-rich and bulky enough to prevent sulfur coordination, yet active enough to facilitate the cycle.

Recommended Catalyst Systems
SystemCatalyst PrecursorLigandBaseSolventApplication
Standard Pd(PPh₃)₄PPh₃ (bound)Na₂CO₃Toluene/EtOH/H₂OGeneral purpose; robust for unhindered substrates.
High-Activity Pd(OAc)₂SPhos or XPhos K₃PO₄1,4-Dioxane/H₂OSterically hindered substrates; prevents S-coordination via bulk.
Green/Polar Pd(dppf)Cl₂dppfCs₂CO₃DMF or DMSOFor substrates with poor solubility in non-polar solvents.
Mechanistic Pathway (Graphviz)

SuzukiSulfoxide Start Bromophenyl Sulfoxide (Ar-Br) OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd Preferred Poison Catalyst Poisoning (Pd-S Coordination) Start->Poison If Ligand is Weak Desulf Desulfinylation (C-S Bond Cleavage) Start->Desulf If NHC Ligand Used Pd0 Pd(0) Active Species Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet Boron Boronic Acid (Ar'-B(OH)2) + Base Boron->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Sulfoxide (Ar-Ar') RedElim->Product

Figure 1: Catalytic cycle highlighting the competitive pathways. Standard phosphine ligands favor the solid path (C-Br coupling).

Experimental Protocols

Method A: Standard Conditions (Pd(PPh₃)₄)

Best for: Simple bromophenyl sulfoxides reacting with aryl boronic acids.

Reagents:

  • Bromophenyl sulfoxide substrate (1.0 equiv)

  • Aryl boronic acid (1.2 – 1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene : Ethanol (4:1 ratio)

Procedure:

  • Setup: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, combine the bromophenyl sulfoxide (1.0 mmol) and aryl boronic acid (1.2 mmol).

  • Solvent Addition: Add Toluene (4 mL) and Ethanol (1 mL).

  • Degassing (Crucial): Bubble Nitrogen or Argon through the solution for 10 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Base Addition: Add the degassed Na₂CO₃ solution (1.5 mL, 3.0 mmol).

  • Reaction: Seal the vessel and heat to 80–90 °C for 4–12 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water. Separate layers. Extract aqueous layer with ethyl acetate (2x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Method B: High-Efficiency Conditions (SPhos/Pd(OAc)₂)

Best for: Sterically hindered substrates or if Method A fails due to sulfur poisoning.

Reagents:

  • Bromophenyl sulfoxide substrate (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1)

Procedure:

  • Pre-complexation: In the reaction vessel, add Pd(OAc)₂ and SPhos. Add 1 mL of dry Dioxane and stir at room temperature for 5 minutes (solution turns yellow/orange).

  • Substrate Addition: Add the bromophenyl sulfoxide , boronic acid , and solid K₃PO₄ .

  • Solvent: Add remaining Dioxane and Water.

  • Degas: Purge the headspace with Argon for 5 minutes.

  • Reaction: Heat to 80 °C for 2–6 hours. SPhos creates a highly active catalyst that is resistant to sulfur poisoning.

  • Workup: Standard aqueous workup as in Method A.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction / Low Conversion Catalyst poisoning by Sulfoxide.Switch to Method B (SPhos or XPhos ligands are bulky and prevent S-coordination). Increase catalyst loading to 10 mol%.
Desulfinylation (Loss of -SOR) C-S activation occurring.Avoid NHC ligands (e.g., IMes, IPr). Lower reaction temperature to 60 °C. Use a milder base (K₂CO₃ instead of K₃PO₄).
Homocoupling of Boronic Acid Oxygen presence.[1][3]Degas solvents more rigorously (Freeze-Pump-Thaw). Reduce amount of Boronic Acid slightly.
Protodeboronation Unstable boronic acid.[4]Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborates (Ar-BF₃K) instead of free acids. Use anhydrous conditions (Dioxane/Cs₂CO₃).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2000). Highly Active Oxime-Derived Palladacycle Complexes for Suzuki-Miyaura Cross-Coupling of Aryl Halides. The Journal of Organic Chemistry, 67(16), 5588–5594. Link

  • Zainul, R., et al. (2025).[5] Sulfoxides as electrophilic substrates in cross-coupling reactions.[6] ResearchGate. Link (Context on C-S activation risks).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(4-bromobenzenesulfinyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(4-bromobenzenesulfinyl)butanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Introduction

Methyl 4-(4-bromobenzenesulfinyl)butanoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation is typically a two-step process: first, the synthesis of the precursor sulfide, methyl 4-((4-bromophenyl)thio)butanoate, followed by its selective oxidation to the desired sulfoxide. While the synthesis is straightforward in principle, achieving high yields and purity can be challenging. This guide provides practical, field-proven insights to help you navigate common experimental hurdles.

Synthetic Workflow Overview

The overall synthesis is outlined below. Each step has its own set of challenges that can impact the final yield and purity of the sulfoxide.

SynthesisWorkflow cluster_step1 Step 1: Sulfide Synthesis cluster_step2 Step 2: Oxidation A 4-Bromothiophenol D Methyl 4-((4-bromophenyl)thio)butanoate (Sulfide Precursor) A->D B Methyl 4-bromobutyrate B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D E Sulfide Precursor G Methyl 4-(4-bromobenzenesulfinyl)butanoate (Target Sulfoxide) E->G F Oxidizing Agent (e.g., H₂O₂) Solvent (e.g., CH₂Cl₂) F->G

Caption: General two-step synthesis of Methyl 4-(4-bromobenzenesulfinyl)butanoate.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in Sulfide Synthesis (Step 1)

Symptom: After reacting 4-bromothiophenol and methyl 4-bromobutyrate, the yield of the desired sulfide is lower than expected.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Deprotonation of Thiophenol The nucleophilic attack of the thiolate on methyl 4-bromobutyrate is the key bond-forming step. If the thiophenol is not fully deprotonated, the reaction rate will be slow, leading to incomplete conversion.Use a sufficiently strong base: Potassium carbonate is a common choice, but if yields are low, consider a stronger base like sodium hydride (NaH). Ensure the base is anhydrous. Increase reaction time and/or temperature: Refluxing in a suitable solvent like acetone or acetonitrile can drive the reaction to completion.
Side Reactions The thiolate can be oxidized by air to form a disulfide, especially if the reaction is run for extended periods at high temperatures.Maintain an inert atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
Hydrolysis of the Ester If there is water present in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.Use anhydrous solvents and reagents: Ensure all glassware is thoroughly dried and use anhydrous grade solvents.
Issue 2: Incomplete Oxidation or Over-oxidation to Sulfone (Step 2)

Symptom: Analysis of the crude product from the oxidation step shows the presence of starting sulfide and/or the undesired sulfone byproduct, Methyl 4-(4-bromobenzenesulfonyl)butanoate.

Causality Diagram:

OxidationIssues cluster_input Inputs cluster_outcomes Potential Outcomes Sulfide Sulfide Sulfoxide Desired Sulfoxide Sulfide->Sulfoxide Correct Stoichiometry & Conditions UnreactedSulfide Unreacted Sulfide Sulfide->UnreactedSulfide Insufficient Oxidant / Time / Temp Oxidant Oxidant (e.g., H₂O₂) Oxidant->Sulfoxide Time Reaction Time Time->Sulfoxide Temp Temperature Temp->Sulfoxide Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant / Time / Temp

Caption: Factors influencing the outcome of the sulfide oxidation reaction.

Troubleshooting Strategies:

Problem Explanation Recommended Action
Incomplete Conversion Insufficient oxidizing agent, low temperature, or short reaction time can lead to unreacted starting material.Carefully control stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the oxidizing agent. The concentration of reagents like hydrogen peroxide should be accurately determined.[1] Optimize reaction time and temperature: Monitor the reaction closely by Thin Layer Chromatography (TLC). For oxidations with H₂O₂, maintaining the reaction at 0°C can help control selectivity, but may require longer reaction times.[1]
Over-oxidation to Sulfone The desired sulfoxide can be further oxidized to the sulfone, especially with excess oxidizing agent, higher temperatures, or prolonged reaction times. This is a very common side reaction in sulfoxide synthesis.[1]Precise addition of oxidant: Add the oxidizing agent dropwise to the reaction mixture at a low temperature (e.g., 0°C) to control the exotherm and prevent localized areas of high oxidant concentration. Monitor the reaction diligently: Use TLC to track the disappearance of the starting material and the appearance of the product and byproduct. Quench the reaction as soon as the starting material is consumed.
Reaction Monitoring by TLC Effective reaction monitoring is crucial for maximizing the yield of the sulfoxide.Choosing an appropriate eluent: A mixture of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve good separation. For a similar system, diethyl ether was used as the eluent.[1] Expected Rf values: The sulfide will be the least polar compound, followed by the sulfoxide, and then the sulfone will be the most polar. For a related bromophenyl methyl system, the Rf values in diethyl ether were: Sulfide (0.90), Sulfoxide (0.29), Sulfone (0.67).[1]
Issue 3: Difficulty in Purifying the Final Product

Symptom: The crude product is an oil and is difficult to purify by crystallization. Column chromatography results in poor separation or degradation of the product.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Similar Polarity of Sulfoxide and Sulfone The sulfoxide and sulfone often have similar polarities, making their separation by standard silica gel chromatography challenging.Optimize chromatography conditions: Use a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexanes) to improve resolution. Consider alternative stationary phases: If silica gel fails, neutral or basic alumina might provide different selectivity.
Product Degradation on Silica Gel Sulfoxides can sometimes be unstable on acidic silica gel.Use deactivated silica gel: Treat the silica gel with a small amount of a base like triethylamine in the eluent to neutralize acidic sites.
Failure to Crystallize The presence of impurities, such as residual starting material or the sulfone byproduct, can inhibit crystallization.High-purity material is key: Ensure the material is as pure as possible before attempting crystallization. Column chromatography is often necessary before a successful crystallization can be achieved. Experiment with different solvent systems: Try a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether, ethanol/water) to induce crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the synthesis of the starting material, methyl 4-((4-bromophenyl)thio)butanoate?

A common and effective method is the nucleophilic substitution of a methyl 4-halobutanoate with 4-bromothiophenol in the presence of a base. A typical procedure would involve stirring 4-bromothiophenol with a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF, followed by the addition of methyl 4-bromobutyrate and heating the mixture to ensure the reaction goes to completion.

Q2: Which oxidizing agent is best for the conversion of the sulfide to the sulfoxide?

Several oxidizing agents can be used, each with its own advantages and disadvantages.

  • Hydrogen Peroxide (H₂O₂): It is inexpensive and environmentally friendly, with water as the only byproduct. However, its concentration must be known accurately, and the reaction requires careful temperature control to avoid over-oxidation.[1]

  • Sodium Metaperiodate (NaIO₄): This reagent is known for its high selectivity in oxidizing sulfides to sulfoxides with minimal sulfone formation. The reaction is often carried out in a mixed solvent system like methanol/water.

  • m-Chloroperoxybenzoic Acid (m-CPBA): A common and effective oxidizing agent, but it can be less selective and may lead to more sulfone formation if not used carefully.

For this specific synthesis, hydrogen peroxide is a good starting point due to its low cost and clean workup, provided the reaction is carefully monitored.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule. For Methyl 4-(4-bromobenzenesulfinyl)butanoate, you would expect to see characteristic signals for the aromatic protons, the protons on the butyl chain, and the methyl ester. The chemical shifts of the protons alpha to the sulfur atom will be different for the sulfide, sulfoxide, and sulfone.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product and quantifying any impurities, such as the starting sulfide and the sulfone byproduct.

Q4: My final product is an oil. How can I induce crystallization?

If the oil is of high purity (as determined by HPLC or NMR), you can try the following techniques:

  • Trituration: Add a small amount of a non-polar solvent in which the oil is poorly soluble (e.g., hexanes or petroleum ether) and scratch the inside of the flask with a glass rod at the solvent-oil interface.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.

  • Seed Crystals: If you have a small amount of crystalline material from a previous batch, adding a tiny crystal to the oil can induce crystallization.

Experimental Protocols

Step 1: Synthesis of Methyl 4-((4-bromophenyl)thio)butanoate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone (approx. 0.2 M).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add methyl 4-bromobutyrate (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure sulfide.

Step 2: Oxidation to Methyl 4-(4-bromobenzenesulfinyl)butanoate
  • Dissolve the methyl 4-((4-bromophenyl)thio)butanoate (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 30% hydrogen peroxide (1.1 eq.) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture vigorously at 0°C and monitor its progress by TLC (e.g., using diethyl ether or 50% ethyl acetate in hexanes as the eluent).[1]

  • Once the starting material is consumed (typically 12-18 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired sulfoxide from any unreacted sulfide and sulfone byproduct.

References

  • Drago, C., Walker, E. J., & Caggiano, L. (2009). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses, 86, 121-129. [Link]

Sources

Technical Support Center: A Guide to Purifying Polar Sulfoxide Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the unique challenges encountered during the purification of polar sulfoxide esters. The inherent polarity of the sulfinyl group (S=O), combined with an ester moiety, creates a demanding purification profile.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common obstacles in your workflow.

Frequently Asked Questions & Troubleshooting

Section 1: Column Chromatography Challenges

Q1: My polar sulfoxide ester is streaking badly or completely stuck at the baseline of my silica gel column. What's happening and how can I fix it?

A1: This is the most common issue when purifying polar sulfoxide esters. It stems from the strong polar interactions between your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. The sulfoxide oxygen is a strong hydrogen bond acceptor, leading to excessive retention and poor peak shape.

Causality: The acidic nature of standard silica gel can cause strong adsorption of basic or highly polar compounds. This leads to "tailing" or, in severe cases, irreversible binding.

Solutions, from simple to advanced:

  • Increase Mobile Phase Polarity: The first step is to increase the eluting power of your solvent system.

    • If using a Hexane/Ethyl Acetate (EtOAc) system, gradually increase the EtOAc percentage.

    • If high concentrations of EtOAc are insufficient, add a stronger, more polar solvent like methanol (MeOH) or isopropanol. Start with 1-5% MeOH in your eluent (e.g., 95:5 DCM:MeOH) and increase as needed. Be aware that silica gel's tolerance for high percentages of methanol is limited.

  • Add a Polar Modifier/Competitor: To disrupt the strong binding to silica, add a small amount of a competitive agent to your mobile phase.

    • For Neutral or Acidic Sulfoxides: A few drops of acetic acid can sometimes improve peak shape, but be cautious of ester hydrolysis.

    • For Basic Sulfoxides (e.g., containing an amine): Adding 0.1-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase will neutralize the acidic silanol sites, dramatically reducing tailing.[2]

  • Switch Your Stationary Phase: If modifying the mobile phase is ineffective, the stationary phase is the next variable to change.

    • Neutral Alumina: Alumina is a good alternative to silica. It is available in acidic, neutral, and basic forms. For most sulfoxides, neutral or basic alumina is preferable to avoid degradation.[3]

    • Reversed-Phase (C18) Chromatography: This is often the best solution for highly polar compounds.[3] The stationary phase is non-polar (C18 silica), and you will use a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar sulfoxide ester will elute earlier than non-polar impurities.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for compounds that are too polar for reversed-phase. HILIC uses a polar stationary phase (like silica or an amino-bonded column) with a mobile phase rich in an organic solvent (like acetonitrile) containing a small amount of water.[5]

Q2: I'm struggling to separate my sulfoxide ester from the starting sulfide and the over-oxidized sulfone byproduct. How can I improve the resolution?

A2: This is a classic selectivity problem. The sulfide, sulfoxide, and sulfone often have very similar structures but differ significantly in polarity. The general elution order on silica gel is: Sulfide (least polar) > Sulfone > Sulfoxide (most polar). However, the sulfone and sulfoxide can be challenging to separate from each other.

Causality: While their polarities are distinct, their overall structural similarity can lead to overlapping elution profiles, especially if the R-groups are large and non-polar.

Solutions:

  • Optimize the Solvent System:

    • Use a Shallow Gradient: A slow, shallow gradient of your polar eluent is crucial. This gives the compounds more time to interact with the stationary phase and resolve.

    • Change Solvent Selectivity: If a Hexane/EtOAc system isn't working, switch to a different solvent system. For example, a Dichloromethane/Methanol system or a Toluene/Acetone system can alter the specific interactions with your compounds and the silica, potentially increasing the separation factor (α).

  • Check for Overloading: Loading too much crude material onto the column is a common cause of poor separation. A good rule of thumb is to load no more than 1-5% of the silica gel's mass.

  • Consider an Alternative Stationary Phase: As mentioned in Q1, switching to alumina or reversed-phase can change the elution order and improve selectivity. In reversed-phase, the elution order will be inverted: the most polar compound (sulfoxide) will elute first.

Q3: My sulfoxide ester appears to be degrading on the silica gel column. What is causing this and how can I stop it?

A3: Degradation on silica is a serious issue, often caused by the acidic nature of the stationary phase, which can catalyze decomposition pathways for sensitive molecules.

Causality:

  • Pummerer-type Rearrangement: Acidic conditions can trigger rearrangements in some sulfoxides.

  • Ester Hydrolysis: The presence of water in solvents combined with the acidic silica surface can lead to the hydrolysis of the ester group.[6][7]

  • Thermal Instability: Sulfoxides can undergo thermal elimination to form alkenes and sulfenic acids.[1] While less common at room temperature, the heat generated from the solvent adsorbing onto the silica can sometimes be sufficient to initiate this in very sensitive compounds.

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the silica by pre-treating it. A common method is to wash the silica with a 1-5% solution of triethylamine in your non-polar solvent, followed by flushing with the pure non-polar solvent.

  • Use Neutral or Basic Alumina: As mentioned previously, switching to a less acidic stationary phase like neutral alumina is a highly effective strategy.[3]

  • Run the Column Quickly and Cool: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to speed up elution. In some cases, running the column in a cold room can help mitigate thermal degradation.

  • Avoid Protic Solvents if Hydrolysis is Suspected: If you suspect ester hydrolysis, avoid using alcohols (like methanol) as co-solvents if possible, as they can participate in transesterification or accelerate hydrolysis.[8][9]

Section 2: Extraction & Work-up Issues

Q4: My polar sulfoxide ester is poorly soluble in standard organic solvents, making extraction from an aqueous reaction mixture impossible. How can I get it out?

A4: This is a common problem due to the high polarity of your target molecule. Simple extraction with solvents like diethyl ether or hexanes will likely fail.

Causality: The high polarity of the sulfoxide ester leads to a high partition coefficient (Kow) that favors the aqueous phase over non-polar organic phases.

Solutions:

  • "Salt Out" the Compound: Add a saturated solution of sodium chloride (brine) or solid NaCl to the aqueous layer. This increases the ionic strength of the aqueous phase, making it even more polar and decreasing the solubility of your organic compound, thereby forcing it into the organic layer.

  • Use a More Polar Organic Solvent: Switch to a more polar extraction solvent.

    • Dichloromethane (DCM) and Chloroform are denser than water and are effective for many polar compounds.

    • Ethyl Acetate (EtOAc) is a good mid-polarity option.

    • For extremely polar compounds, a 9:1 mixture of DCM:Isopropanol can be effective, but be aware that it may also pull more water and salts into your organic layer.

  • Perform Multiple Extractions: Perform at least 3-5 extractions with your chosen organic solvent. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Continuous Liquid-Liquid Extraction: For very precious or extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus can be used to exhaustively extract the compound over several hours.

Section 3: Recrystallization Difficulties

Q5: I can't find a good solvent system to recrystallize my polar sulfoxide ester. What are some strategies?

A5: Recrystallization of highly polar compounds can be challenging because they are often either very soluble in polar solvents or insoluble in non-polar solvents, with little middle ground.

Causality: Finding a solvent where the compound is soluble when hot but insoluble when cold is the key to recrystallization. The high polarity of sulfoxide esters complicates this.

Strategies:

  • Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities: Toluene, Acetone, Ethyl Acetate, Isopropanol, Ethanol, and Water.

  • Use a Solvent/Anti-Solvent System: This is often the most successful method.[10]

    • Dissolve your compound in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., acetone, isopropanol, or DMSO for very polar compounds).[10]

    • Slowly add a "bad" anti-solvent in which your compound is insoluble (e.g., hexanes, diethyl ether, or water) dropwise to the hot solution until it just starts to become cloudy.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

  • Ensure Anhydrous Conditions: Some sulfoxides are hygroscopic. The presence of water can sometimes inhibit crystallization, acting as a soluble "impurity." Ensure your solvents are dry.

Section 4: Advanced Topics

Q6: My sulfoxide ester is chiral. How can I separate the enantiomers or diastereomers?

A6: The sulfur atom in an unsymmetrical sulfoxide is a stereocenter, and these enantiomers are typically stable at room temperature.[1][11] If your synthesis produces a mixture, specialized techniques are required for separation.

Causality: Enantiomers have identical physical properties (boiling point, solubility, Rf) and cannot be separated by standard chromatographic techniques. Diastereomers have different properties and can often be separated by careful flash chromatography.

Solutions:

  • Diastereomer Separation: If your compound was synthesized using a chiral auxiliary (like the Andersen sulfoxide synthesis with menthol), you have a mixture of diastereomers.[11] These have different physical properties and can often be separated by meticulous flash column chromatography or recrystallization.

  • Chiral Chromatography (HPLC): To separate enantiomers, you must use a chiral stationary phase (CSP). This is typically done using High-Performance Liquid Chromatography (HPLC). Macrocyclic glycopeptide CSPs are known to be effective for resolving sulfoxide enantiomers.[12] This technique requires specialized equipment and columns.

Protocols & Data

Protocol 1: Flash Column Chromatography of a Polar Compound
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. A good starting point is a 50:50 mixture of Hexane:EtOAc. If the compound doesn't move, try a 95:5 mixture of DCM:MeOH.

  • Column Selection: Choose a column with a diameter appropriate for your sample size. Use approximately 50-100g of silica gel for every 1g of crude material.

  • Packing the Column (Slurry Method):

    • Clamp the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[13]

    • In a beaker, mix your silica gel with your initial, least polar eluent until a uniform, pourable slurry is formed.

    • Pour the slurry into the column. Use a funnel. Tap the column gently to pack the silica and remove air bubbles.

    • Add another layer of sand on top of the silica bed to prevent it from being disturbed.

  • Loading the Sample:

    • Wet Loading: Dissolve your crude material in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve your crude material in a suitable solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3x the mass of your crude material) and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the column.

  • Running the Column:

    • Carefully add your eluent to the column.

    • Apply gentle pressure (using a pump or house air) to begin eluting the solvent.

    • Collect fractions and analyze them by TLC to determine which contain your purified product.

Data Table: Solvent Properties
SolventPolarity IndexBoiling Point (°C)Eluting PowerNotes
Hexane0.169Very LowCommon non-polar base for mobile phases.
Toluene2.4111LowCan offer different selectivity than hexanes.
Dichloromethane (DCM)3.140MediumGood all-purpose solvent, effective at dissolving many compounds.
Diethyl Ether2.835MediumVolatile, use with care.
Ethyl Acetate (EtOAc)4.477Medium-HighExcellent, versatile polar solvent for chromatography.
Acetone5.156HighStronger than EtOAc.
Isopropanol3.982HighA common alcohol co-solvent.
Methanol (MeOH)5.165Very HighVery strong eluent on silica. Use in small percentages (1-15%).
Water10.2100Extremely HighUsed in reversed-phase chromatography.

Visualized Workflows

G cluster_0 Troubleshooting Column Chromatography start Problem: Poor Separation or Streaking q_polarity Is Rf < 0.1? start->q_polarity a_polarity Increase mobile phase polarity (e.g., add MeOH to DCM/EtOAc) q_polarity->a_polarity Yes q_tailing Is the spot streaking/tailing? q_polarity->q_tailing No a_polarity->q_tailing a_tailing Add modifier to mobile phase (e.g., 0.5% TEA or NH4OH) q_tailing->a_tailing Yes q_resolution Poor resolution between spots? q_tailing->q_resolution No a_tailing->q_resolution q_degradation Is the compound degrading? a_degradation Switch to neutral alumina or use deactivated silica q_degradation->a_degradation Yes end_node Try Reversed-Phase or HILIC q_degradation->end_node No / Still issues a_degradation->end_node q_resolution->q_degradation No a_resolution Use a shallower gradient and/or change solvent system q_resolution->a_resolution Yes a_resolution->q_degradation

Caption: Troubleshooting flowchart for column chromatography.

G cluster_1 General Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up & Liquid-Liquid Extraction crude->workup check_purity1 Check Purity (TLC, NMR) workup->check_purity1 chromatography Column Chromatography (Silica, Alumina, or RP) check_purity1->chromatography Impure final_product Pure Sulfoxide Ester check_purity1->final_product Sufficiently Pure check_purity2 Check Purity & Combine Pure Fractions chromatography->check_purity2 recrystallization Recrystallization check_purity2->recrystallization Needs further purification check_purity2->final_product Pure recrystallization->final_product

Caption: General workflow for purifying sulfoxide esters.

References

  • Di Fenza, A., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: [Link]

  • Wikipedia. Sulfoxide. Available at: [Link]

  • Berthod, A., et al. (2002). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed. Available at: [Link]

  • Scanlan, E. M., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Available at: [Link]

  • Bizet, V., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. Available at: [Link]

  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Yoshida, J., et al. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry. Available at: [Link]

  • Fishman, A., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. PMC. Available at: [Link]

  • Scanlan, E. M., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. Available at: [Link]

  • Lange, J.-P., et al. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

  • Huebert, D. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]

  • ResearchGate. Polarity of the acid chain of esters and transesterification activity of acid catalysts. Available at: [Link]

  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2024). Supramolecular chemistry of liquid–liquid extraction. Chemical Science. Available at: [Link]

  • ResearchGate. Synthesis, characterization, surface properties of sulfoxylated methyl esters. Available at: [Link]

  • Sano, D., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor. The Journal of Organic Chemistry. Available at: [Link]

  • University of Victoria. Column chromatography. Available at: [Link]

  • ResearchGate. Synthesis of Enantioenriched Sulfoxides. Available at: [Link]

  • Gaci, S., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Available at: [Link]

  • Mohammadpoor-Baltork, I., et al. (2006). Selective Oxidation of Sulfides to Sulfoxides and Sulfones. Taylor & Francis Online. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • Google Patents. Selective liquid-liquid extraction of oxidative desulfurization reaction products.
  • Google Patents. Process for removing polar impurities from hydrocarbons and mixtures of hydrocarbons.
  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC. Available at: [Link]

  • Google Patents. Method for preparing sulfone or sulfoxide compound.
  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]

  • Sulzer. Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Available at: [Link]

  • Organic Chemistry Portal. Reduction of Sulfoxides. Available at: [Link]

  • Yoshida, S., et al. (2020). Sulfoxide Synthesis from Sulfinate Esters under Pummerer-like Conditions. ChemRxiv. Available at: [Link]

  • Nikitin, Yu E., et al. (1976). Chemistry of extraction by sulfoxides. OSTI.gov. Available at: [Link]

Sources

Precision Control in Sulfoxidation: A Thermal Optimization Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Zone of Sulfur Oxidation

Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely facing the classic dilemma of sulfoxidation: Selectivity vs. Conversion .

Oxidizing a thioether (sulfide) to a sulfoxide is a deceptively simple transformation that is thermodynamically fraught with danger. The sulfoxide product is often just a "rest stop" on the highway to the sulfone (over-oxidation). Furthermore, in asymmetric synthesis, temperature fluctuations of even 5°C can collapse enantiomeric excess (ee%).

This guide moves beyond basic recipes. We will analyze the why behind thermal parameters, helping you engineer a self-validating reaction system.

Module 1: Troubleshooting Selectivity (The Sulfone Problem)

Q: My HPLC traces show 10-15% sulfone formation. I'm running at 50°C to ensure complete conversion. How do I stop the over-oxidation?

A: You have crossed the Activation Energy (


) Threshold. 

The Mechanism: Sulfides are highly nucleophilic and oxidize easily. Sulfoxides are less nucleophilic (due to the electron-withdrawing oxygen), but they are still susceptible to electrophilic attack by strong oxidants.

  • At Low T (< 25°C): The reaction rate for Sulfide

    
     Sulfoxide (
    
    
    
    ) is significantly faster than Sulfoxide
    
    
    Sulfone (
    
    
    ).
  • At High T (> 40°C): You provide enough thermal energy to overcome the higher

    
     of the second oxidation step. The selectivity ratio (
    
    
    
    ) drops precipitously [1].

The Fix:

  • The 30°C Ceiling: For standard

    
     oxidations (especially with transition metal catalysts like Mo or V), empirical data suggests 30°C is the "Selectivity Cliff." Above 35°C, sulfone yield spikes [1].
    
  • Step-Down Protocol: Do not maintain 50°C. Initiate at 0°C or RT. Only ramp to 30-35°C if monitoring shows stalled sulfide consumption.

  • Reagent Metering: High instantaneous concentration of oxidant favors over-oxidation. Add oxidant slowly (dropwise) to keep its steady-state concentration low relative to the substrate.

Visualizing the Pathway

ReactionCoordinate cluster_0 Thermal Control Zone Sulfide Thioether (Start) TS1 TS-1 (Low Ea) Sulfide->TS1 Fast at 0-25°C Sulfoxide Sulfoxide (Target) TS1->Sulfoxide TS2 TS-2 (High Ea) Sulfoxide->TS2 Requires >40°C or Excess Oxidant Sulfone Sulfone (Over-Oxidation) TS2->Sulfone

Figure 1: Reaction coordinate visualization showing the higher activation energy barrier required to access the Sulfone pathway.

Module 2: Kinetic Stagnation & Catalyst Efficiency

Q: I lowered the temperature to 0°C to improve selectivity, but now the reaction stalls at 60% conversion. Adding more oxidant doesn't help.

A: You are likely facing "Catalytic Dormancy" or Oxidant Disproportionation.

The Mechanism:

  • Catalyst Activation: Many green oxidation catalysts (e.g., Tungsten, Vanadium) require a specific thermal activation to form the active peroxo-complex species [2]. At 0°C, this formation may be kinetically prohibited.

  • Viscosity & Mass Transfer: In biphasic systems (e.g., Water/DCM), low temperatures increase viscosity, limiting the mass transfer rate across the phase boundary.

The Fix:

  • Solvent Switch: If running at 0°C, ensure your solvent system remains homogenous or use a Phase Transfer Catalyst (PTC).

  • The "Kick-Start" Method: Incubate the catalyst and oxidant at 20°C for 15 minutes to generate the active species before cooling to 0°C and adding the sulfide substrate.

  • Check Oxidant Stability: If using

    
    , note that some metal ions catalyze its decomposition into 
    
    
    
    and
    
    
    (disproportionation) rather than transferring oxygen to sulfur. This is often worse at high temperatures, but if your reaction is too slow at low T, the oxidant might slowly decompose over days before reacting [3].

Module 3: Stereochemical Integrity (Asymmetric Synthesis)

Q: My chiral sulfoxidation usually gives 95% ee. Yesterday, the chiller failed, and the reaction ran at room temperature (22°C). The ee dropped to 70%. Is this expected?

A: Yes. Enantioselectivity is an Entropy-Driven phenomenon.

The Mechanism: High enantioselectivity relies on a rigid, highly ordered Transition State (TS) where the oxidant is delivered to only one face of the sulfur.

  • 
    :  The energy difference between the Re-face and Si-face pathways is small.
    
  • Temperature Effect: As T increases, the available thermal energy allows the system to access the slightly higher-energy (undesired) transition state. It also increases the conformational flexibility of the ligand-metal complex, "loosening" the chiral pocket [4].

The Fix:

  • Cryogenic Protocol: For maximum ee%, standard practice is -20°C to 0°C.

  • Ligand Rigidity: If you must run at RT (e.g., for scale-up energy savings), you need a more sterically bulky ligand (e.g., Salen or Binol derivatives) that maintains rigidity even at higher thermal energy [5].

Module 4: Safety & Scale-Up (Exotherm Management)

Q: We are scaling from 1g to 100g. Can we just keep the jacket temperature at 30°C?

A: DANGER. Do not rely on jacket temperature alone. You must calculate the MTSR.

The Mechanism: Sulfoxidation is highly exothermic (


).
  • Lab Scale (1g): High surface-area-to-volume ratio allows heat to escape.

  • Process Scale (100g+): Heat accumulation is rapid. If the rate of heat generation exceeds cooling capacity, the reaction temperature will spike, potentially triggering the decomposition of the sulfoxide or the solvent (DMSO/Solvent explosions) [6].

The Protocol:

  • Calculate MTSR (Maximum Temperature of Synthesis Reaction):

    
    
    If MTSR > Boiling Point of solvent or Decomposition Temp of oxidant, you have a bomb.
    
  • Dosing Control: Never add all oxidant at once. Use a dosing pump. The rate of addition should be limited by the cooling capacity of your reactor.

Optimized Experimental Protocols

Protocol A: Selective "Green" Oxidation ( )

Target: High purity sulfoxide, minimal sulfone.

ParameterSpecificationRationale
Oxidant 30%

(1.1 equiv)
Slight excess ensures conversion; too much drives over-oxidation.
Catalyst Na2WO4 (1 mol%) + PTCTungstates are highly selective at controlled temps.
Solvent Water or Ethyl AcetateGreen solvents; EtOAc allows easy workup.
Temperature Start: 20°C

Max: 35°C
CRITICAL: Maintain <35°C. Use active cooling during addition.
Addition Dropwise over 30 minsPrevents localized hot-spots (thermal spikes).
Quench Sat.

or

Immediately destroys excess peroxide to stop reaction post-workup.
Protocol B: Asymmetric Sulfoxidation (Chiral)

Target: Maximum Enantiomeric Excess (ee%).[1][2]

ParameterSpecificationRationale
Oxidant Cumene Hydroperoxide (CHP)Milder than

; better interaction with chiral ligands.
Catalyst Ti(OiPr)4 / Chiral LigandThe "Kagan" or "Modena" type systems.[3]
Solvent DCM or TolueneNon-coordinating solvents preserve catalyst geometry.
Temperature -20°C constant CRITICAL: Low T freezes the transition state geometry.
Time 4 - 12 HoursSlower kinetics accepted in exchange for high ee%.

Visual Troubleshooting Logic

Troubleshooting Start Identify Problem Prob1 High Sulfone (>5%) Start->Prob1 Prob2 Low Conversion (<80%) Start->Prob2 Prob3 Low ee% (Chiral only) Start->Prob3 Sol1 Reduce Temp by 10°C Prob1->Sol1 Sol2 Check Oxidant Dosing Rate (Too Fast?) Prob1->Sol2 Sol3 Check Catalyst Activation (Pre-stir at RT) Prob2->Sol3 Sol4 Increase T to 30-35°C (Do not exceed 40°C) Prob2->Sol4 Sol5 Active Cooling Failure? Ensure T < 0°C Prob3->Sol5 Sol6 Change Ligand (Increase Steric Bulk) Prob3->Sol6

Figure 2: Decision tree for rapid diagnosis of reaction failures.

References

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.

  • Royal Society of Chemistry. (2026). One-pot asymmetric sulfoxidation using in situ generated H2O2 from H2 and O2 catalyzed by rhodium and vanadium complexes.[4]

  • ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation Reagent Guide.

  • National Institutes of Health (PMC). (2024). Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases.

  • Wiley-VCH. Asymmetric Synthesis of Chiral Sulfoxides.

  • TÜV SÜD. Control Thermal Runaway and Chemical Reaction Hazards.

Sources

Resolving solubility issues of Methyl 4-(4-bromobenzenesulfinyl)butanoate in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-SOL-BrSPh Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit[1]

Executive Summary & Diagnostic Context

You are encountering solubility difficulties with Methyl 4-(4-bromobenzenesulfinyl)butanoate . This is a common issue with aryl sulfoxides due to their specific physicochemical properties.

The core conflict arises from the sulfinyl group (


) . Unlike sulfides, the sulfinyl moiety is highly polar and possesses a strong dipole moment. It acts as a chiral center (creating stereochemical complexities) and a hydrogen bond acceptor. In the solid state, these molecules often form strong intermolecular dipole-dipole lattices that non-polar solvents like Chloroform-

(

) cannot easily disrupt.[1]

This guide provides a validated workflow to solubilize your sample while preserving the integrity of your spectral data.

Diagnostic Decision Matrix

Before altering your sample, follow this logic flow to determine the optimal solvent system.

SolubilityLogic Start Start: Solid Sample (Methyl 4-(4-bromobenzenesulfinyl)butanoate) TryChloroform Attempt 1: CDCl3 (Standard Protocol) Start->TryChloroform CheckSolubility Visual Check: Is solution clear? TryChloroform->CheckSolubility Success Proceed to Acquisition (Standard Parameters) CheckSolubility->Success Yes Failure Issue: Suspension/Haze or Precipitate CheckSolubility->Failure No HeatOption Option A: Gentle Heating (40°C water bath) Failure->HeatOption Low Conc. (<5mg) SwitchSolvent Option B: Switch Solvent (DMSO-d6) Failure->SwitchSolvent High Conc. (>10mg) HeatCheck Did it dissolve? HeatOption->HeatCheck HeatCheck->Success Yes (Stable) HeatCheck->SwitchSolvent No RunWarm Run NMR at Elevated Temp (e.g., 300K -> 315K) HeatCheck->RunWarm Yes (Precipitates on cooling) SwitchSolvent->Success Dissolves readily

Figure 1: Decision tree for solvent selection based on sample behavior and concentration.

Technical Troubleshooting & Protocols

Issue 1: The Sample Won't Dissolve in

The Science: The 4-bromophenyl moiety adds lipophilicity, but the sulfinyl dipole dominates the crystal lattice energy.


 is non-polar (

) and lacks the dielectric strength to break the sulfoxide-sulfoxide intermolecular interactions.

The Protocol (The "DMSO Switch"): If you observe a suspension or floating particulates, do not filter and run; you will lose the majority of your compound. Switch to Dimethyl Sulfoxide-


 (

).
  • Preparation: Weigh 5–10 mg of the sample into a clean vial (not the NMR tube directly).

  • Solvent Addition: Add 0.6 mL of

    
    .[1]
    
    • Why DMSO? DMSO is a polar aprotic solvent (

      
      ) that effectively solvates the sulfinyl dipole and interacts favorably with the ester group.
      
  • Mixing: Vortex for 30 seconds. If needed, sonicate for 1 minute.

  • Transfer: Transfer to the NMR tube using a glass pipette.

Data Comparison Table: Solvent Properties

FeatureChloroform-

(

)
DMSO-

Impact on Your Molecule
Polarity LowHighDMSO breaks sulfoxide aggregation.[1][2]
Viscosity LowHighDMSO requires careful shimming.[1]
Water Peak ~1.56 ppm~3.33 ppmWater in DMSO may obscure mid-field signals.[1]
Residual Peak 7.26 ppm (s)2.50 ppm (quint)DMSO peak is far from your aromatic signals.[1]
Issue 2: "Impurities" or Complex Multiplets in the Aliphatic Region

The Science: This is likely not an impurity.[1] The sulfur atom in the sulfinyl group (


) is a chiral center . Even if your sample is racemic (a 50:50 mix of enantiomers), the sulfur makes the molecule chiral.

Consequently, the protons on the carbon adjacent to the sulfur (the


-methylene group) are diastereotopic .[3] They are chemically non-equivalent (

).[1][3]

Symptom: Instead of a clean triplet for the


 group, you see a complex multiplet or two separate multiplets integrating to 1H each.

Verification Protocol:

  • Check the integration.[1][4] Does the entire complex region sum to 2H?

  • If yes, this is an intrinsic property of the molecule (ABX or AB system), not a solubility issue or impurity.

  • Note: This effect is often more pronounced in

    
     due to slower tumbling rates and specific solvation shells compared to 
    
    
    
    .[1]
Issue 3: Water Peak Interference in DMSO

The Problem: Sulfoxides are hygroscopic (water-attracting).[1]


 is also hygroscopic.[1] A large water peak at ~3.33 ppm can obscure the methylene protons of your butyrate chain.

The Fix:

  • Use Ampoules: Always use fresh single-use ampoules of

    
    .
    
  • Dry the Sample: Ensure the solid ester is dried under high vacuum to remove trace moisture before solvation.

  • Chemical Shift Manipulation: If the water peak overlaps exactly with your signal, add 1-2 drops of

    
     to the 
    
    
    
    solution.[1] This perturbation can shift the water peak slightly without crashing out the solute.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone-


 instead? 
A:  Yes. Acetone-

is a "Goldilocks" solvent.[1] It is more polar than chloroform but less viscous than DMSO.[1] It is often an excellent choice for polar organic intermediates if you want to avoid the high boiling point and viscosity of DMSO.

Q: My sample dissolved in


 with heat, but precipitated in the NMR tube. Can I still run it? 
A:  No. A suspension yields broadened peaks and poor signal-to-noise ratio due to field inhomogeneity.[1] You must either:
  • Run the NMR experiment at an elevated temperature (e.g., 315 K) to keep it in solution.

  • Switch to a more polar solvent (

    
     or 
    
    
    
    ).[1]

Q: Will the chemical shifts change between


 and 

?
A: Yes, significantly. Aromatic protons often shift downfield in DMSO due to

-stacking interactions with the solvent.[1] The

-protons next to the sulfoxide may also shift due to changes in solvation geometry. Always reference the residual solvent peak correctly (DMSO central quintet = 2.50 ppm).

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2024).[1] "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][5][6] (Foundational text on Diastereotopic protons and Chiral Centers).

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][5]

Sources

Validation & Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of Bromobenzenesulfinyl Esters: Elucidation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, authored for researchers, scientists, and drug development professionals, offers an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of bromobenzenesulfinyl esters. By understanding these patterns, researchers can confidently identify these compounds, distinguish them from related structures, and accelerate their research endeavors.

Introduction: The Significance of Bromobenzenesulfinyl Esters and Their Fragmentation Behavior

Bromobenzenesulfinyl esters are a class of organic compounds characterized by a brominated benzene ring attached to a sulfinyl ester group (-S(O)-O-). These moieties can be found in various chemical contexts, from synthetic intermediates to potential pharmacophores. Electron ionization mass spectrometry (EI-MS) is a powerful tool for their structural characterization.[1] In EI-MS, high-energy electrons bombard a molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Understanding the fragmentation of these specific esters is crucial for several reasons:

  • Unambiguous Identification: Characteristic fragmentation patterns allow for the confident identification of the bromobenzenesulfinyl ester core structure in complex mixtures, often encountered in synthetic reaction monitoring and metabolite identification.

  • Isomer Differentiation: Mass spectrometry can help distinguish between isomeric structures, such as bromobenzenesulfinyl esters and their corresponding bromobenzenesulfonyl ester counterparts, which may exhibit different fragmentation pathways.

  • Structural Elucidation of Novel Compounds: For newly synthesized molecules containing this functional group, a predictable fragmentation model aids in confirming the desired structure.

This guide will dissect the primary fragmentation pathways of bromobenzenesulfinyl esters, provide a comparative analysis with related structures, and offer a standardized protocol for data acquisition.

Deciphering the Fragmentation Code: Key Pathways for Bromobenzenesulfinyl Esters

Upon electron ionization, the molecular ion (M+•) of a bromobenzenesulfinyl ester is formed. The fragmentation of this radical cation is dictated by the relative bond strengths and the stability of the resulting fragments.[2][3] The presence of the bromine atom introduces a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br), which is a key diagnostic feature for any bromine-containing fragment.

The primary fragmentation pathways can be rationalized as follows:

Pathway A: Cleavage of the S-O Bond

This is often a dominant fragmentation pathway, involving the cleavage of the relatively weak sulfur-oxygen single bond. This cleavage leads to the formation of a bromobenzenesulfinyl cation.

  • [Br-C₆H₄-S=O]⁺: The detection of this acylium-type ion is a strong indicator of the bromobenzenesulfinyl moiety. Its characteristic bromine isotopic pattern will be readily apparent.

Pathway B: Cleavage of the O-R Bond

Cleavage of the oxygen-alkyl/aryl bond of the ester results in the formation of an ion containing the bromobenzenesulfinate group and a radical from the ester's R group.

  • [Br-C₆H₄-SO₂]⁺• (via rearrangement) or [Br-C₆H₄-SO₂H]⁺•: While less direct, rearrangement followed by fragmentation can occur. Often, rearrangement to a sulfone-like intermediate may precede fragmentation.[4]

Pathway C: Fragmentation of the Aromatic Ring

The brominated benzene ring can also undergo fragmentation.

  • Loss of SO: A common fragmentation for sulfoxides is the loss of the sulfoxide group (SO), which would lead to a bromophenyl cation [Br-C₆H₄]⁺.

  • Loss of Br•: Cleavage of the carbon-bromine bond can occur, resulting in a [M-Br]⁺ ion.

Pathway D: Rearrangements

Intramolecular rearrangements can precede fragmentation, leading to ions that might not be immediately obvious from the initial structure. For instance, a McLafferty-type rearrangement is possible if the ester alkyl chain (R group) is sufficiently long and contains a gamma-hydrogen.[5][6]

Below is a DOT language script that visualizes these primary fragmentation pathways.

Fragmentation_Pathways M [Br-C₆H₄-S(O)-OR]+• Molecular Ion fragA [Br-C₆H₄-S=O]+ Bromobenzenesulfinyl cation M->fragA S-O cleavage fragB [R]+ M->fragB S-O cleavage fragC [Br-C₆H₄-SO₂]•+ M->fragC O-R cleavage & rearrangement fragD [Br-C₆H₄]+ M->fragD Loss of SO fragE [M-Br]+ M->fragE C-Br cleavage

Caption: Primary fragmentation pathways of bromobenzenesulfinyl esters in EI-MS.

Comparative Analysis: Distinguishing Bromobenzenesulfinyl Esters from Structural Analogs

In a research setting, it is often necessary to distinguish the target compound from structurally similar molecules. Here, we compare the expected fragmentation of bromobenzenesulfinyl esters with two common alternatives.

Bromobenzenesulfinyl Esters vs. Bromobenzenesulfonyl Esters

The key difference here is the oxidation state of the sulfur atom. This seemingly small change significantly impacts the fragmentation pattern.

FeatureBromobenzenesulfinyl Ester (-S(O)-O-)Bromobenzenesulfonyl Ester (-SO₂-O-)
Molecular Ion (M+•) Generally observable.Often less abundant due to greater propensity for fragmentation.
Key Fragmentation Cleavage of the S-O bond to form [Br-C₆H₄-S=O]⁺ .Cleavage of the S-O bond to form [Br-C₆H₄-SO₂]⁺ .
Loss of SO/SO₂ Loss of SO is possible.Loss of SO₂ is a very characteristic fragmentation for sulfonamides and related compounds.[7]
Rearrangements Rearrangements involving the sulfinyl oxygen are plausible.Rearrangements are also possible, but the fragmentation is often dominated by the stable sulfonyl cation.

The presence of a strong peak corresponding to the bromobenzenesulfinyl cation ([Br-C₆H₄-S=O]⁺) is the most definitive feature for identifying a bromobenzenesulfinyl ester.

Comparison with other Halogenated Analogues (e.g., Chlorobenzenesulfinyl Esters)

When comparing bromobenzenesulfinyl esters to their chloro- or fluoro- analogues, the fundamental fragmentation pathways remain the same. The primary difference will be the mass-to-charge ratios of the halogen-containing fragments.

HalogenIsotopic PatternMass of Halogenated Phenylsulfinyl Cation
Bromine (Br) ~1:1 (⁷⁹Br, ⁸¹Br)m/z will show two peaks of similar intensity, 2 Da apart.
Chlorine (Cl) ~3:1 (³⁵Cl, ³⁷Cl)m/z will show two peaks, with the M+2 peak being about one-third the intensity of the M peak.
Fluorine (F) Monoisotopic (¹⁹F)A single peak will be observed for fluorine-containing fragments.

This predictable shift in m/z values and isotopic patterns based on the halogen substituent is a powerful confirmatory tool.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To ensure reproducible and high-quality data, a standardized experimental approach is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of these types of compounds.[8][9][10]

Sample Preparation
  • Dissolution: Dissolve the bromobenzenesulfinyl ester sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters are a general starting point and may require optimization based on the specific analyte and instrumentation.

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent single quadrupole mass selective detector.[11]

  • Column: A low-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[9]

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[11]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

The workflow for this experimental protocol is illustrated in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL) prep2 Filter Sample (0.22 µm) prep1->prep2 gcms Inject into GC-MS prep2->gcms data_acq Data Acquisition (EI, 70 eV) gcms->data_acq spec_gen Generate Mass Spectrum data_acq->spec_gen frag_analysis Analyze Fragmentation Pattern spec_gen->frag_analysis

Caption: Experimental workflow for GC-MS analysis of bromobenzenesulfinyl esters.

Conclusion: A Powerful Tool for Chemical Analysis

The electron ionization mass spectrometry fragmentation patterns of bromobenzenesulfinyl esters provide a robust and reliable method for their identification and structural characterization. By understanding the key fragmentation pathways, such as the formation of the bromobenzenesulfinyl cation, and by comparing these patterns to those of related compounds, researchers can navigate the complexities of chemical analysis with greater confidence. The methodologies and insights presented in this guide are intended to empower scientists in their pursuit of novel discoveries and the development of next-generation therapeutics.

References

  • Harpp, D. N., & Back, T. G. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-162.
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • ResearchGate. (n.d.).
  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Michigan State University. (n.d.).
  • Boon, P. F. G., et al. (2012).
  • Jia, Y., & Wu, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Řezanka, T., & Sigler, K. (2009).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Demarque, D. P., et al. (2015).
  • University of California, Davis. (n.d.). Mass Spectrometry.
  • Chemistry!!! Not Mystery. (2013).
  • Zhang, X., et al. (2022).
  • Christie, W. W. (2007). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer.
  • Sigma-Aldrich. (n.d.).
  • University of Saskatchewan. (n.d.). Mass spectrometric methods for analysis of sterols and steryl esters in biological samples.
  • Organic Chemistry Portal. (n.d.).
  • El-Hamdy, A. H., & El-Fadaly, H. A. (2017). Gas Chromatography-Mass Spectrometry Studies of Waste Vegetable Mixed and Pure Used Oils and Its Biodiesel Products.
  • Zhang, X., et al. (2022).
  • Christie, W. W. (1996).
  • Science.gov. (n.d.).
  • MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.

Sources

Comparing reactivity of sulfinyl vs sulfonyl linkers in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Sulfinyl (


 ) vs. Sulfonyl (

) Linkers in Cross-Coupling Reactivity

Executive Summary

In the architecture of cross-coupling partners, sulfur-based linkers serve two distinct roles: as removable activating groups (desulfitative coupling) or as directing groups (C-H activation).

The reactivity profile between sulfinyl (


 ) and sulfonyl (

) linkers is defined by their oxidation state and coordination geometry.
  • Sulfonyl Linkers (

    
    ):  Act as "hard" electrophiles. They are kinetically inert to palladium (Pd) but highly reactive toward Nickel (Ni)  oxidative addition. They are the superior choice for desulfonylative C–C bond formation  (releasing 
    
    
    
    ) due to the thermodynamic stability of the extruded gas and the strong electron-withdrawing nature facilitating reductive elimination.
  • Sulfinyl Linkers (

    
    ):  Act as "soft" ligands with ambiphilic character. They are superior Directing Groups (DGs)  for Pd-catalyzed C-H activation due to the high coordinate ability of the sulfinyl oxygen. In cross-coupling cleavage, they often require "activation" (e.g., to sulfonium salts) or specific Ni-NHC catalysts to undergo 
    
    
    
    insertion, often proceeding under milder conditions than sulfones but with different stereochemical implications (chirality).

Verdict: Use Sulfonyls for robust, Ni-catalyzed construction of biaryls via linker deletion. Use Sulfinyls when stereocontrol is required or as a transient directing group for late-stage C-H functionalization.

Mechanistic Divergence

The fundamental difference lies in how the metal center interacts with the sulfur moiety.

Electronic & Steric Profile
FeatureSulfinyl Linker (

)
Sulfonyl Linker (

)
Geometry Pyramidal (Chiral center)Tetrahedral (Achiral)
Coordination Strong

-donor (via Oxygen)
Weak

-donor; Strong EWG
Metal Affinity High affinity for Pd(II), Rh(III)High affinity for Ni(0), Fe(I)
Activation Mode Directed C-H activation or Ligand ExchangeOxidative Addition into

bond
Leaving Group Ability Moderate (requires activation)Excellent (with Ni catalysts)
Pathway Visualization

The following diagram illustrates the divergent reaction pathways. Sulfoxides favor coordination-driven pathways (Path A), while Sulfones favor insertion-driven pathways (Path B).

ReactivityPathways Start Sulfur-Linker Substrate Sulfoxide Sulfinyl (-S(O)-) (Chiral, Lewis Basic) Start->Sulfoxide Oxidation State +1 Sulfone Sulfonyl (-SO2-) (Achiral, Electron Deficient) Start->Sulfone Oxidation State +2 Coordination Metal Coordination (Pd-O binding) Sulfoxide->Coordination Pd(II) / Rh(III) OxAdd Oxidative Addition (Ni-insertion into C-S) Sulfone->OxAdd Ni(0) / Ligand CH_Act C-H Activation (ortho-Functionalization) Coordination->CH_Act Directed Metalation Desulfitative Desulfonylative Coupling (SO2 Extrusion -> Biaryl) OxAdd->Desulfitative -SO2 (Gas)

Figure 1: Divergent reactivity pathways. Sulfoxides act as directing ligands; Sulfones act as electrophilic leaving groups.

Comparative Analysis: Cross-Coupling Performance

Desulfonylative Coupling (The "Linker Deletion" Strategy)

This reaction is critical when using a sulfur linker to unite two fragments, followed by excision of the linker to form a direct C-C bond.

  • Sulfonyl Performance: Standard.

    • Arylsulfones (

      
      ) are highly stable benchtop reagents.
      
    • Mechanism: Requires Ni(0). The inert

      
       bond is cleaved via oxidative addition. The extrusion of 
      
      
      
      is entropically driven.
    • Limitations: High temperatures (

      
      ) often required. Can be inhibited by halides.
      
  • Sulfinyl Performance: Specialized.

    • Sulfoxides are generally more reactive toward reductive cleavage than sulfones (lower BDE for certain

      
       bonds), but the chemistry is less developed for direct "coupling-deletion" compared to sulfones.
      
    • Advantage: Can be coupled under milder conditions using specific N-Heterocyclic Carbene (NHC) ligands.

Directing Group (DG) Efficiency
  • Sulfinyl: Superior.

    • The sulfinyl oxygen is a potent Lewis base.[1] It directs Pd to the ortho-position with high precision.

    • Chirality: The sulfur center is chiral.[2] Enantioenriched sulfoxides can induce axial chirality in biaryl synthesis (Atroposelective C-H activation) [1].

  • Sulfonyl: Inferior.

    • The sulfonyl group is a poor ligand. While it can direct via the weak coordination of one oxygen, it requires harsher conditions and lacks the stereochemical "handle" of the sulfoxide.

Experimental Data: Reactivity Matrix

The following table synthesizes performance data from comparative Ni-catalyzed coupling studies (e.g., Suzuki-Miyaura type desulfitative coupling).

ParameterSulfonyl Linker (

)
Sulfinyl Linker (

)
Catalyst System

/ PCy3 or bipyridine

/ NHC (e.g., SIPr)
Typical Temp.


Coupling Partner Aryl Boronic Acids / Zinc ReagentsAryl Boronic Esters
Yield (Avg) 75-90%60-85%
Chemo-selectivity Tolerates esters, nitriles.[3][4]Sensitive to strong reductants.
Atom Economy Loses

(64 Da)
Loses

(48 Da) or reduced to sulfide

Validated Protocol: Ni-Catalyzed Desulfonylative Coupling

This protocol focuses on the Sulfonyl linker, as it is the industry standard for "linker deletion" cross-coupling.

Objective: Coupling of Diphenylsulfone with 4-Tolylboronic acid.

Reagents & Equipment:
  • Substrate: Diphenylsulfone (1.0 equiv)

  • Nucleophile: 4-Tolylboronic acid (1.5 equiv)

  • Catalyst:

    
     (10 mol%) - Handle in Glovebox
    
  • Ligand:

    
     (20 mol%) or SIPr (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:
  • Glovebox Assembly:

    • In a nitrogen-filled glovebox, charge a flame-dried reaction vial with Diphenylsulfone (0.5 mmol), Boronic acid (0.75 mmol), and Base (1.0 mmol).

    • Add

      
       (13.8 mg) and Ligand.
      
    • Add Dioxane (2.0 mL). Cap with a Teflon-lined septum.

  • Reaction:

    • Remove from glovebox.

    • Heat block to

      
       with vigorous stirring (1000 rpm) for 16 hours.
      
    • Checkpoint: The reaction mixture should turn from yellow (initial Ni-complex) to a dark brown/black suspension.

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter through a pad of Celite (elute with EtOAc).

    • Critical Wash: Wash organic layer with 1M NaOH (removes excess boronic acid) and Brine.

  • Analysis:

    • Concentrate and purify via Flash Chromatography (Hexanes/EtOAc).

    • Validation:

      
       NMR should show loss of sulfone peaks and appearance of biaryl signals.
      
Workflow Visualization

ProtocolWorkflow Step1 Step 1: Glovebox Assembly (Ni(COD)2 + Sulfone + Boronic Acid) Step2 Step 2: Thermal Activation (110°C, 16h, Dioxane) Step1->Step2 Oxidative Addition Step3 Step 3: Filtration & Wash (Celite + NaOH Wash) Step2->Step3 Reductive Elimination (-SO2) Step4 Step 4: Isolation (Flash Chromatography) Step3->Step4 Purification

Figure 2: Operational workflow for Ni-catalyzed desulfonylative coupling.

Troubleshooting & Optimization

  • Problem: Low Conversion of Sulfone.

    • Cause: Catalyst deactivation or inefficient oxidative addition.

    • Solution: Switch to SIPr (NHC ligand) instead of phosphines. NHCs are more electron-rich, stabilizing the Ni(0) species and facilitating insertion into the tough

      
       bond [2]. Add Zn  dust (0.5 equiv) to regenerate Ni(0) in situ.
      
  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxidation of boronic acid by trace oxygen.

    • Solution: Ensure rigorous degassing. Use Boronic Esters (Bpin) instead of acids for higher stability.

  • Problem: Sulfoxide Substrate Reduction.

    • Context: When using sulfinyl linkers.[2][5][6][7][8][9][10][11]

    • Solution: Avoid strong hydride sources. If the goal is coupling, ensure the catalyst system (e.g., Ni-NHC) promotes insertion over reduction.

References

  • Wencel-Delord, J., et al. "Sulfoxide-Directed C-H Activation and Hypervalent Iodines as Tools for Atroposelective Synthesis." Accounts of Chemical Research, 2023.

  • Li, Z., et al. "Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides." Organic Letters, 2023.

  • Kou, M., et al. "Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides."[7] Organic Letters, 2022.[7]

  • Nambo, M., et al. "Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction." Molecules, 2020.[8][12]

Sources

Comparative Guide: IR Spectral Differentiation of Sulfoxide and Ester Moieties in Functionalized Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and drug metabolite identification, distinguishing between oxidized sulfur species (sulfoxides) and carbonyl derivatives (esters) attached to aromatic rings is a frequent analytical challenge. While NMR is definitive for backbone structure, FTIR (Fourier Transform Infrared) spectroscopy offers a rapid, cost-effective "fingerprint" method for functional group verification.

This guide provides a technical comparison of the vibrational signatures of Aromatic Sulfoxides (Ar-SO-R) and Aromatic Esters (Ar-CO-OR) . It addresses the specific challenge of spectral overlap in the "fingerprint region" (


) and establishes a self-validating protocol for accurate identification.

Part 1: Mechanistic Principles & Spectral Drivers

To interpret these spectra accurately, one must understand the physical drivers behind the peak shifts.

The Dipolar vs. Double Bond Character
  • Sulfoxides (

    
    ):  Unlike the carbonyl group, the sulfur-oxygen bond is not a pure double bond.[1] It possesses significant dipolar character (
    
    
    
    ), leading to a high dipole moment. This results in a very strong infrared absorption intensity, often exceeding that of carbonyls.[2][3] However, because sulfur is heavier than carbon (reduced mass effect) and the bond order is effectively lower than a pure double bond, the vibration occurs at a much lower frequency (
    
    
    ).
  • Esters (

    
    ):  The carbonyl bond is a classic double bond with strong 
    
    
    
    -character. In aromatic esters, the carbonyl group conjugates with the arene ring. This delocalization reduces the double-bond character slightly, lowering the stretching frequency by
    
    
    compared to aliphatic esters (e.g.,
    
    
    vs.
    
    
    ).
The "Fingerprint" Overlap Challenge

A major diagnostic hurdle is the C-O stretch of esters, which appears in the


 range—directly overlapping with the 

stretch.
  • Differentiation Strategy: We rely on the "Rule of Three" for esters (three distinct bands) versus the Solvent Sensitivity of sulfoxides (hydrogen bonding shifts).

Part 2: Comparative Spectral Analysis[4]

The following data summarizes the diagnostic peaks. Note that "Intensity" is critical; weak peaks in these regions are often artifacts or overtones.

Table 1: Primary Diagnostic Peaks[5]
FeatureAromatic Sulfoxide (Ar-S(=O)-R)Aromatic Ester (Ar-C(=O)-O-R)Differentiation Logic
Primary Stretch

(

)

(

)
Definitive: The presence of a strong band >

confirms Ester.[2][4][5][6][7][8][9] Absence suggests Sulfoxide (if

is present).
Intensity Very Strong (Dipolar)Very Strong (Dipole change)Both are strong; intensity alone is not diagnostic.
Secondary Band None (Single band for

)

(

asym)
Esters show a "doublet" character in the fingerprint region (

&

); Sulfoxides show a single dominant band.
Tertiary Band None

(

asym)
Part of the Ester "Rule of Three."
H-Bond Shift High Sensitivity: Shifts

lower in H-bonding solvents.
Low Sensitivity: Minimal shift unless protonated.Run sample in dry state (ATR) vs. solution to test.
Table 2: Common Interferences & Exclusions
Interfering GroupPeak PositionDistinguishing Feature
Sulfone (

)

&

Sulfones have two strong bands (symmetric/asymmetric). Sulfoxides have only one.[10]
Ketone (Ar-C=O)

Ketones lack the strong C-O stretches (

) seen in esters.
Ether (Ar-O-R)

Ethers lack the

(

) and the

(

).

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this "Senior Scientist" workflow. This protocol minimizes artifacts caused by humidity (which shifts sulfoxide peaks) and sample thickness.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets to avoid hygroscopic water interference.

  • System Validation:

    • Run a background scan (air) to remove

      
       (
      
      
      
      ) and
      
      
      (
      
      
      noise) artifacts.
    • Validation Step: Verify the Polystyrene calibration film. The peak at

      
       must be within 
      
      
      
      .
  • Sample Preparation (Solid/Oil):

    • Place

      
       of functionalized arene on the diamond crystal.
      
    • Apply pressure using the anvil until the "Energy Meter" stabilizes (ensure good contact).

    • Crucial for Sulfoxides: If the sample is hygroscopic, dry it in a desiccator for 1 hour prior. Absorbed water will broaden the

      
       peak and shift it to 
      
      
      
      .
  • Acquisition Parameters:

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res for resolving aromatic overtones).
    • Scans: Minimum 16 scans (32 recommended for signal-to-noise ratio).

  • Data Processing:

    • Apply "ATR Correction" (adjusts for penetration depth vs. wavelength).

    • Normalize the strongest peak to 1.0 Absorbance units for comparison.

Part 4: Decision Logic & Workflows

Workflow 1: Sample Acquisition & Quality Control

G Start Start: Unknown Sample Dry Desiccate Sample (Remove H2O Interference) Start->Dry Back Acquire Background (Air) Dry->Back Place Place on ATR Crystal Apply Pressure Back->Place Scan Acquire Spectrum (4 cm-1, 32 scans) Place->Scan QC QC Check: Is Baseline Flat? Are CO2 peaks minimal? Scan->QC QC->Place Fail (Clean & Retry) Process Apply ATR Correction & Baseline Correct QC->Process Pass

Caption: Figure 1. Standardized ATR-FTIR acquisition workflow ensuring removal of water interference critical for sulfoxide analysis.

Workflow 2: Spectral Interpretation Logic Tree

G Input Input: Processed Spectrum Check1700 Check 1715-1730 cm-1 (Strong Band?) Input->Check1700 YesEster Likely Carbonyl Present Check1700->YesEster Yes NoEster No Carbonyl Check1700->NoEster No CheckCO Check 1250-1300 cm-1 AND 1100-1140 cm-1 YesEster->CheckCO ConfirmEster CONFIRMED: Aromatic Ester (Rule of Three Met) CheckCO->ConfirmEster Bands Present PossibleKetone Suspect Ketone (If C-O bands absent) CheckCO->PossibleKetone Bands Absent Check1050 Check 1030-1070 cm-1 (Strong, Broad Band?) NoEster->Check1050 CheckSulfone Check 1300-1350 cm-1 (Second Band?) Check1050->CheckSulfone Yes ConfirmSulfoxide CONFIRMED: Sulfoxide (Mono-band at 1050) CheckSulfone->ConfirmSulfoxide No (Single Band) ConfirmSulfone CONFIRMED: Sulfone (Dual bands) CheckSulfone->ConfirmSulfone Yes (Band Present)

Caption: Figure 2. Decision matrix for distinguishing Esters, Sulfoxides, and Sulfones based on peak presence and multiplicity.

References

  • Spectroscopy Online. (2020). The C=O[2][7][11][12][13] Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.[12] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubMed. (2010). Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST Webbook. (n.d.). Sulfoxide - Infrared Spectrum. Retrieved from [Link]

  • ResearchGate. (2018). Interconnection of sulfides and sulfoxides in medicinal chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 4-(4-bromobenzenesulfinyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-(4-bromobenzenesulfinyl)butanoate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The overriding principle is that no experimental work should begin without a clear plan for the disposal of all potential waste streams.[1] This guide is grounded in established safety protocols to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. Methyl 4-(4-bromobenzenesulfinyl)butanoate is a multi-functional molecule, and its hazards are derived from its constituent parts: the halogenated aromatic ring, the sulfoxide group, and the ester functionality.

  • Halogenated Organic Compound: The presence of a bromine atom on the benzene ring classifies this compound as a halogenated organic.[2] Halogenated wastes are treated with particular care because they are often toxic, persistent in the environment, and their improper incineration can lead to the formation of hazardous byproducts.[3] Therefore, they must be segregated from non-halogenated waste streams.[3][4][5]

  • Sulfur-Containing Compound: The sulfoxide group means that upon combustion, the compound can release toxic oxides of sulfur (SOx), which are atmospheric pollutants.

Given these characteristics, Methyl 4-(4-bromobenzenesulfinyl)butanoate must be treated as a hazardous waste from the moment it is designated for disposal.[8][9][10] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[2][11]

Table 1: Hazard Profile Summary

Hazard ClassComponentRationale & Primary ConcernDisposal Implication
Halogenated Organic 4-bromophenyl groupEnvironmental persistence; formation of hazardous combustion byproducts (e.g., HBr).Must be segregated into a "Halogenated Organic Waste" stream. [2][4]
Sulfur Compound benzenesulfinyl groupFormation of toxic sulfur oxides (SOx) upon incineration.Requires disposal via a licensed facility with appropriate scrubbers.
Irritant (Assumed) Overall MoleculeBased on analogs, it may cause serious eye and skin irritation.[6][7]Requires appropriate Personal Protective Equipment (PPE) during handling.

Pre-Disposal: In-Lab Waste Collection & Segregation

Safe disposal is an active process that begins in the laboratory at the point of waste generation.[1][10][12] Adherence to these collection and segregation steps is critical to prevent dangerous chemical reactions and ensure regulatory compliance.

Required Personal Protective Equipment (PPE)

Before handling the waste, at a minimum, the following PPE must be worn:

  • Safety Goggles: Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]

  • Chemical-Resistant Gloves: Nitrile gloves may be penetrated by sulfoxides like DMSO; therefore, butyl rubber or laminate gloves are recommended for extended contact.[13] Always check the glove manufacturer's compatibility chart.

  • Laboratory Coat: A fully buttoned lab coat is essential to protect from splashes.[13]

Step-by-Step Collection Protocol
  • Select the Correct Waste Container:

    • Use only a designated "Halogenated Organic Liquid Waste" container.[4][5] These are typically supplied by your institution's Environmental Health & Safety (EHS) department.[8]

    • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and be in good condition, free from leaks, with a secure, screw-top cap.[4][9][12] Never use food or beverage containers for waste.[9]

  • Label the Container Correctly (Before Use):

    • The container must be clearly labeled with the words "Hazardous Waste" before the first drop of waste is added.[4][12][13]

    • List all chemical constituents by their full names—no formulas or abbreviations.[4][12] For example: "Waste Methyl 4-(4-bromobenzenesulfinyl)butanoate, Dichloromethane, Heptane."

    • Maintain a running list of the components and their approximate percentages.[5][12]

  • Segregate Incompatible Wastes:

    • Crucially, do not mix halogenated and non-halogenated waste. [3][4] This is the most common and costly mistake in laboratory waste management.

    • Do not mix this waste stream with strong acids, bases, or oxidizers. Check the Safety Data Sheet (SDS) for any specific incompatibilities.[14]

  • Keep Containers Closed:

    • Waste containers must be kept tightly closed at all times, except when actively adding waste.[9][10][12] Do not leave a funnel in the opening.[12] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.

Disposal Workflow and Logistics

The following workflow outlines the decision-making and physical process for moving waste from the laboratory bench to final disposal. The responsibility for proper disposal lies with the waste generator.[1][15]

G cluster_0 In-Lab Operations cluster_1 Logistics & Disposal A Waste Generated (e.g., reaction quench, column fractions) B 1. Identify Hazards - Halogenated (Br) - Sulfur Compound - Potential Irritant A->B Assess C 2. Select & Pre-Label Container 'HAZARDOUS WASTE' 'Halogenated Organic Liquid' B->C Prepare D 3. Add Waste to Container (Update contents list with %) C->D Accumulate E 4. Securely Close Container (Do not leave funnel in!) D->E Store Safely F 5. Store in Satellite Accumulation Area (At or near point of generation) E->F G 6. Container is 90% Full OR Waste is No Longer Generated F->G H 7. Arrange for Pickup (Submit chemical waste form to EHS) G->H I 8. Professional Disposal (Licensed hazardous waste vendor handles incineration) H->I

Caption: Disposal decision workflow for Methyl 4-(4-bromobenzenesulfinyl)butanoate.

Storage and Removal from the Laboratory
  • Satellite Accumulation Area (SAA): The sealed and labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the lab personnel.[8][10][12] Do not move waste from one lab to another for storage.[8][10]

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[9]

  • Requesting Pickup: Once the container is nearly full (approx. 90%), or when your project is complete, arrange for pickup through your institution’s EHS department.[12][13] They will transport it to a central holding facility before it is collected by a licensed hazardous waste disposal company.[8]

Emergency Procedures: Spills and Decontamination

Small Spills (Manageable by Lab Personnel)
  • Alert & Isolate: Alert personnel in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[16]

  • Collect: Carefully scoop the absorbed material into a sealable, compatible container.[16][17]

  • Label & Dispose: Label the container as "Spill Debris containing Methyl 4-(4-bromobenzenesulfinyl)butanoate" and dispose of it as hazardous waste via an EHS pickup request.

  • Decontaminate: Clean the spill area with soap and water.[16]

Large Spills

For any spill that is too large to handle safely, that involves a volatile solvent, or that occurs outside of a fume hood, evacuate the area immediately and contact your institution's emergency response line or EHS department.[4]

Decontaminating Empty Containers

An empty container that held Methyl 4-(4-bromobenzenesulfinyl)butanoate must still be managed as hazardous waste. However, if institutional policy allows, it may be possible to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is considered hazardous waste and must be collected in the appropriate halogenated liquid waste stream.[9][14] After triple-rinsing, the original labels must be completely defaced or removed before the container can be discarded as regular lab glass or plastic trash.[9][14]

The Causality of Compliance: Final Disposal Methods

The ultimate disposal of halogenated organic waste is almost always high-temperature incineration.[3][18] This is performed by specialized, licensed waste management facilities. The high temperatures (often >1200 °C) and advanced scrubber systems are necessary to:

  • Ensure Complete Destruction: Break down the robust carbon-bromine bonds.

  • Neutralize Acidic Gases: The bromine and sulfur are converted to hydrogen bromide (HBr) and sulfur dioxide (SO2). These acidic gases are removed from the exhaust by chemical scrubbers (e.g., a caustic wash) to prevent acid rain and environmental damage.[18]

This is why your role in proper segregation is so vital. A non-halogenated waste stream can often be recycled as fuel, which is a cheaper and more environmentally friendly disposal route.[3] Contaminating it with even a small amount of halogenated material forces the entire volume to be incinerated, dramatically increasing both the cost and environmental footprint of disposal.[3]

By following these procedures, you directly contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.[19][20]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health and Radiation Safety.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). The National Academies of Sciences, Engineering, and Medicine.[Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf.[Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.Google Books.
  • Safe Handing & Disposal of Organic Substances. Science Ready.[Link]

  • Safe disposal of lab chemicals. C&EN Global Enterprise - ACS Publications.[Link]

  • Prudent Practices for Handling Hazardous Chemicals in Laboratories. P2 InfoHouse.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center.[Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington Environmental Health & Safety.[Link]

  • Organic Solvent Waste Disposal. The University of British Columbia Safety & Risk Services.[Link]

  • SAFETY DATA SHEET - Methyl 4-bromobutyrate. Fisher Scientific (UK).[Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Arizona Research, Innovation & Impact.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.